Product packaging for Kayaflavone(Cat. No.:)

Kayaflavone

Cat. No.: B1639623
M. Wt: 580.5 g/mol
InChI Key: RROKRDUARFDCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kayaflavone has been reported in Afrocarpus gracilior, Araucaria araucana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H24O10 B1639623 Kayaflavone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O10/c1-39-19-7-4-16(5-8-19)26-14-23(37)32-24(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-25(20)40-2)27-13-22(36)31-21(35)11-18(34)12-29(31)42-27/h4-15,34-35,38H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROKRDUARFDCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Kayaflavone: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kayaflavone, a naturally occurring biflavonoid, has been identified in a select number of plant species, primarily within the genus Selaginella. As a member of the flavonoid family, it is presumed to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its natural sources, distribution, and putative mechanisms of action. This document summarizes the available quantitative data, outlines detailed experimental protocols for its extraction and analysis, and presents diagrams of key signaling pathways potentially modulated by this compound. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been isolated from a limited number of plant genera, with the most significant sources belonging to the family Selaginellaceae. The distribution of this compound appears to be relatively restricted within the plant kingdom.

Table 1: Natural Sources of this compound
FamilyGenusSpeciesPlant PartReference(s)
SelaginellaceaeSelaginellaSelaginella doederleiniiWhole plant[1]
SelaginellaceaeSelaginellaUnspecified speciesNot specified[2]
RanunculaceaeRanunculusRanunculus ternatusWhole plant

Note: Quantitative data on the concentration of this compound in these plant sources is not currently available in the scientific literature.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from plant materials. These protocols are based on established techniques for the analysis of flavonoids and biflavonoids.

Extraction and Isolation Workflow

The general workflow for the extraction and isolation of this compound from plant material is depicted below.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Maceration with Methanol) Plant_Material->Solvent_Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Solvent_Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Purification Preparative HPLC TLC_Analysis->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation

Caption: General workflow for the extraction and isolation of this compound.

Detailed Extraction and Isolation Protocol

This protocol provides a plausible method for the extraction and isolation of this compound from Selaginella species.

  • Plant Material Preparation: Air-dry the whole plant material of Selaginella doederleinii at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • Concentrate the ethyl acetate fraction to dryness. This fraction is expected to be rich in biflavonoids.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

    • Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and UV detection at 254 nm and 365 nm.

  • Purification:

    • Combine the fractions showing similar TLC profiles and the presence of biflavonoids.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol:water gradient to yield pure this compound.

Analytical Characterization
  • Instrumentation: An HPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detection at 280 nm and MS detection in negative ion mode.

  • MS Parameters:

    • Capillary voltage: 3.5 kV

    • Drying gas temperature: 300°C

    • Drying gas flow: 8 L/min

    • Nebulizer pressure: 40 psi

  • Expected Results: this compound (4′,7′′,4′′′-trimethylamentoflavone) is expected to be identified based on its retention time and accurate mass measurement. MS/MS fragmentation will show characteristic losses of methyl groups and retro-Diels-Alder fragmentation patterns typical for biflavonoids[1].

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: DMSO-d6 or Methanol-d4.

  • Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to confirm the structure of this compound by assigning all proton and carbon signals and confirming the linkage between the two apigenin units and the positions of the methyl groups.

Potential Signaling Pathways Modulated by this compound

While no studies have directly investigated the specific signaling pathways modulated by this compound, based on the extensive research on other flavonoids, it is hypothesized that this compound may exert its biological effects through the modulation of key cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids are known to inhibit this pathway in cancer cells, leading to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis This compound This compound (Hypothesized) This compound->PI3K Inhibits? This compound->Akt Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Flavonoids have been shown to modulate this pathway, often leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors This compound This compound (Hypothesized) This compound->Raf Inhibits? This compound->MEK Inhibits? Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized modulation of the MAPK pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic activation of NF-κB is associated with inflammatory diseases and cancer. Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB:e->NFkB Releases This compound This compound (Hypothesized) This compound->IKK Inhibits? Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates

References

The Discovery and Isolation of Kayaflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kayaflavone, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential therapeutic properties, including anticancer and antioxidant activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes available quantitative data on its biological activities, and explores its known mechanisms of action, including its interaction with key signaling pathways. Diagrams illustrating experimental workflows and signaling cascades are provided to facilitate a deeper understanding of this promising natural compound.

Introduction

This compound, chemically identified as 4′,7′′,4′′′-trimethylamentoflavone, is a member of the biflavonoid class of polyphenolic compounds. Biflavonoids are dimers of flavonoid units and are known to exhibit a wide range of biological activities. This compound has been identified in several plant species, including Torreya grandis, Selaginella doederleinii, and Selaginella involven.[1][2][3] This guide focuses on the scientific journey of this compound, from its initial discovery to the current understanding of its biological significance.

Discovery and Initial Identification

The first identification of this compound was reported in a study analyzing the chemical constituents of Selaginella doederleinii.[1][4] In this pioneering work, researchers utilized advanced analytical techniques to characterize the components of the plant extract.

Plant Material

The primary source for the initial discovery of this compound was the whole plant of Selaginella doederleinii.

Extraction and Isolation

While the seminal paper on the first-ever isolation of this compound with a complete detailed protocol remains to be definitively identified in the available literature, a general methodology for the extraction and isolation of biflavonoids from Selaginella species can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: General Extraction and Fractionation of Biflavonoids from Selaginella Species

  • Preparation of Plant Material: The whole plant of Selaginella doederleinii is dried and powdered.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a polar solvent, such as ethanol or methanol, to obtain a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Biflavonoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient of chloroform and methanol.

    • Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed using preparative HPLC.

The following diagram illustrates a generalized workflow for the isolation of this compound.

experimental_workflow plant_material Dried, powdered Selaginella doederleinii extraction Solvent Extraction (Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction silica_gel Silica Gel Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc This compound Pure this compound prep_hplc->this compound

Generalized workflow for this compound isolation.
Structure Elucidation

The structure of this compound as 4′,7′′,4′′′-trimethylamentoflavone was determined through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): In its initial identification, electrospray ionization mass spectrometry (ESI-MS) in negative ion mode revealed a molecular ion peak [M-H]⁻ at m/z 581, corresponding to the molecular formula C₃₃H₂₄O₁₀.[1][4][5]

Biological Activity

This compound has been reported to possess a range of biological activities, primarily focusing on its anticancer and antioxidant properties.

Anticancer Activity

This compound has demonstrated moderate anticancer activity.[7] While specific IC₅₀ values for the pure compound against a wide range of cancer cell lines are not extensively documented in the reviewed literature, studies on plant extracts containing this compound provide preliminary evidence of its cytotoxic potential. For instance, an extract of Araucaria species containing this compound showed antiproliferative activity against HepG2 (hepatocellular carcinoma), CaCo-2 (colon carcinoma), and MCF7 (breast cancer) cell lines.[8] It is important to note that these values represent the activity of the entire extract and not of purified this compound.

A study on the inhibitory activity of this compound against amyloid-β42 cytotoxicity in PC-12 cells, a model relevant to Alzheimer's disease research, reported an EC₅₀ value of 5.29 μM.[9]

Table 1: Reported Antiproliferative Activity of a this compound-Containing Plant Extract

Cell LineCancer TypeIC₅₀ of Extract (µg/mL)
HepG2Hepatocellular CarcinomaNot specified for pure compound
CaCo-2Colon CarcinomaNot specified for pure compound
MCF7Breast CancerNot specified for pure compound

Note: The IC₅₀ values presented are for a crude extract and not for isolated this compound.

Antioxidant Activity

The antioxidant properties of this compound have been noted, with reports of it contributing to the antioxidant capacity of plant extracts.[7] Quantitative data from specific antioxidant assays for the pure compound, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Oxygen Radical Absorbance Capacity (ORAC) assay, are not yet widely available in the literature.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are an active area of research. However, based on studies of related flavonoids and initial investigations into this compound, several signaling pathways are implicated.

Nrf2/Keap1 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Many polyphenolic compounds, including flavonoids, are known to activate this pathway. While direct evidence of this compound's interaction with the Nrf2 pathway is still emerging, the presence of this pathway as a target for flavonoids suggests a potential mechanism for its antioxidant effects. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.[10][11]

The following diagram illustrates the general mechanism of Nrf2 activation by flavonoids.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cul3->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription

General Nrf2 activation pathway by flavonoids.
Apoptosis Signaling Pathways

The induction of apoptosis (programmed cell death) is a key mechanism for the anticancer activity of many natural compounds. Flavonoids have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While specific studies detailing this compound's role in apoptosis are limited, it is plausible that it shares similar mechanisms with other biflavonoids, which are known to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[1][12][13]

The following diagram provides a simplified overview of the intrinsic and extrinsic apoptosis pathways that can be modulated by flavonoids.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptor Death Receptor This compound->Death_Receptor activates Bax Bax (pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 downregulates Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General apoptosis pathways modulated by flavonoids.

Conclusion and Future Directions

This compound is a promising biflavonoid with demonstrated potential as an anticancer and antioxidant agent. This technical guide has summarized the current knowledge regarding its discovery, isolation, and biological activities. However, significant research gaps remain. Future studies should focus on:

  • Definitive Isolation Protocol: The publication of a detailed, reproducible protocol for the isolation of this compound is crucial for advancing research.

  • Comprehensive Biological Evaluation: Quantitative assessment of the anticancer activity of pure this compound against a broad panel of cancer cell lines is needed to determine its therapeutic potential. Similarly, a thorough evaluation of its antioxidant capacity using various assays is warranted.

  • Mechanistic Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound will provide a clearer understanding of its mechanism of action and guide its potential therapeutic applications.

The continued exploration of this compound holds promise for the development of novel therapeutic agents for a range of diseases.

References

Kayaflavone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kayaflavone is a naturally occurring biflavonoid, a class of secondary metabolites found in a variety of plants. Biflavonoids are essentially dimers of flavonoid units and have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanisms of action of this compound, with a focus on its anti-inflammatory effects. Detailed experimental protocols for its isolation and for assessing its biological activity are also presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a derivative of amentoflavone, which is a dimer of the flavone apigenin.[1] The core structure consists of two flavone moieties linked by a C-C bond.

Systematic Name: 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxy-4-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

Molecular Formula: C₃₃H₂₄O₁₀[2]

Molecular Weight: 584.54 g/mol

Structural Identifiers
Identifier TypeValue
IUPAC Name8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxy-4-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
SMILESCOC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)C4=C(C=C(C5=C4OC(=O)C=C5O)O)C6=CC=C(C=C6)O
InChIInChI=1S/C33H24O10/c1-40-18-8-12(10-19(35)21(18)37)23-14-6-11(34)7-15(23)41-31(27(14)28(38)39)16-2-4-17(36)5-3-16/h2-10,24,29,32-38H,1H3

Physicochemical Properties

PropertyValue
Melting Point~292-296 °C (for Amentoflavone)[3]
SolubilitySparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and acetone.[4][5][6][7]
AppearanceYellow amorphous powder (for related biflavonoids)[3]

Pharmacological Properties and Biological Activity

This compound, as a member of the flavonoid family, is presumed to exhibit a range of pharmacological activities, with anti-inflammatory properties being of primary interest. Flavonoids, in general, are known to exert their effects through various mechanisms, including antioxidant activity and modulation of key signaling pathways involved in inflammation.[8][9][10]

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are attributed to their ability to inhibit the production of pro-inflammatory mediators and modulate the activity of inflammatory signaling pathways.[11][12] The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[13][14]

Signaling Pathways

The anti-inflammatory activity of flavonoids like this compound is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the cellular response to inflammatory stimuli.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_genes induces This compound This compound This compound->IKK inhibits This compound->NFkB_nucleus inhibits translocation

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus TAK1 TAK1 Stimulus->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates p_p38 p-p38 Inflammatory_Response Inflammatory Response p_p38->Inflammatory_Response mediates This compound This compound This compound->MKK3_6 inhibits phosphorylation This compound->p38 inhibits phosphorylation

Figure 2. Inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound from plant sources and for conducting key experiments to evaluate its anti-inflammatory activity.

Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and isolation of biflavonoids from plant material, which can be adapted for this compound.[15][16]

Isolation_Workflow Plant_Material Dried Plant Material Extraction Extraction with Methanol Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis HPLC_Purification Preparative HPLC TLC_Analysis->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

References

The Biosynthesis of Kayaflavone in Selaginella: A Technical Whitepaper for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kayaflavone, a biflavonoid unique to the ancient plant lineage of Selaginella, presents a compelling subject for phytochemical and pharmacological investigation. As a compound with potential therapeutic applications, understanding its biosynthesis is paramount for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Selaginella, grounded in the established principles of flavonoid biosynthesis and the likely enzymatic mechanisms responsible for biflavonoid formation. This document details the upstream pathway leading to the monomeric flavonoid precursors and posits a subsequent cytochrome P450-mediated oxidative coupling to form the characteristic ether linkage of this compound. Accompanying this theoretical framework are detailed, adaptable experimental protocols for key research methodologies, including enzyme extraction, quantitative analysis, and gene expression studies. Furthermore, this guide employs Graphviz visualizations to clearly delineate the biosynthetic pathway and associated experimental workflows, offering a robust resource for researchers dedicated to unravelling the molecular intricacies of biflavonoid synthesis in this evolutionarily significant plant genus.

Introduction to this compound and Selaginella Biflavonoids

The genus Selaginella is a treasure trove of unique secondary metabolites, among which biflavonoids are particularly prominent.[1][2][3] These compounds, formed by the dimerization of two flavonoid units, exhibit a wide range of biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties.[4][5] this compound is a specific type of biflavonoid found in certain Selaginella species, characterized by an ether linkage between two apigenin moieties. Its unique structure and potential bioactivity make its biosynthetic pathway a subject of significant scientific interest.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid pathways to produce the monomeric precursor, apigenin. Subsequently, a key enzymatic step is hypothesized to catalyze the oxidative coupling of two apigenin molecules to form the final biflavonoid structure.

Upstream Flavonoid Biosynthesis in Selaginella

The initial stages of this compound synthesis are consistent with the well-established flavonoid biosynthesis pathway, which has been identified in Selaginella moellendorffii.[6][7] This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. Naringenin is then converted to apigenin. The key enzymes in this pathway include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[7]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[7]

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Genes for CHS have been identified in Selaginella bryopteris.[8]

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin.[8]

  • Flavone synthase (FNS): A cytochrome P450 enzyme (FNS II) that introduces a double bond into the C-ring of naringenin to yield apigenin.

This compound Biosynthesis Pathway L_Phenylalanine L-Phenylalanine PAL PAL L_Phenylalanine->PAL Cinnamic_acid Cinnamic acid C4H C4H Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric acid FourCL 4CL p_Coumaric_acid->FourCL p_Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_chalcone Naringenin chalcone CHI CHI Naringenin_chalcone->CHI Naringenin Naringenin FNSII FNS II (CYP450) Naringenin->FNSII Apigenin Apigenin P450_coupling Putative Cytochrome P450 (Oxidative Coupling) Apigenin->P450_coupling Apigenin2 Apigenin Apigenin2->P450_coupling This compound This compound PAL->Cinnamic_acid C4H->p_Coumaric_acid FourCL->p_Coumaroyl_CoA CHS->Naringenin_chalcone CHI->Naringenin FNSII->Apigenin P450_coupling->this compound

Figure 1: Proposed Biosynthesis Pathway of this compound in Selaginella.
The Dimerization Step: A Role for Cytochrome P450 Enzymes

The formation of the ether linkage in this compound is hypothesized to be an oxidative coupling reaction catalyzed by a specific cytochrome P450 monooxygenase. While the precise enzyme has not yet been identified in Selaginella, cytochrome P450s are well-known for their role in the biosynthesis of complex natural products, including the dimerization of flavonoids. This proposed mechanism involves the oxidation of two apigenin molecules, leading to the formation of a radical intermediate, which then couple to form the biflavonoid structure.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of this compound in Selaginella. This includes enzyme kinetic parameters (Km, Vmax, kcat), in vivo concentrations of pathway intermediates, and gene expression levels of the putative biosynthetic enzymes under different conditions. The following table is provided as a template for future research to populate as data becomes available.

Parameter Value Species Experimental Conditions Reference
Enzyme Kinetics
SmCHS Km for p-coumaroyl-CoAData not availableS. moellendorffiiIn vitro assay
SmCHS Km for malonyl-CoAData not availableS. moellendorffiiIn vitro assay
Putative this compound Synthase KmData not availableIn vitro assay
Metabolite Concentrations
Apigenin (nmol/g FW)Data not availableLC-MS/MS
Naringenin (nmol/g FW)Data not availableLC-MS/MS
This compound (nmol/g FW)Data not availableLC-MS/MS
Gene Expression (Relative Quantification)
SmCHSData not availableS. moellendorffiiqRT-PCR
SmCHIData not availableS. moellendorffiiqRT-PCR
Putative this compound Synthase GeneData not availableqRT-PCR

Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound biosynthesis in Selaginella. Adaptation and optimization will be necessary based on the specific species and experimental goals.

Protein Extraction for Enzyme Assays

This protocol is designed for the extraction of total soluble proteins from Selaginella tissue, which can then be used for enzyme activity assays. The high phenolic content in Selaginella requires specific measures to prevent protein precipitation and enzyme inhibition.

Materials:

  • Fresh or flash-frozen Selaginella tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM dithiothreitol (DTT), 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP), 1 mM phenylmethylsulfonyl fluoride (PMSF)

  • Centrifuge (refrigerated)

  • Bradford reagent for protein quantification

Procedure:

  • Grind 1 g of Selaginella tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Add 5 mL of ice-cold extraction buffer to the powdered tissue and continue grinding until a homogenous slurry is formed.

  • Transfer the slurry to a pre-chilled centrifuge tube.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble proteins.

  • Determine the protein concentration using the Bradford assay with bovine serum albumin (BSA) as a standard.

  • Use the protein extract immediately for enzyme assays or store at -80°C.

Protein Extraction Workflow start Start: Selaginella Tissue grind Grind in Liquid Nitrogen start->grind extract Add Extraction Buffer and Homogenize grind->extract centrifuge Centrifuge at 15,000 x g, 4°C extract->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify Quantify Protein (Bradford Assay) supernatant->quantify end Enzyme Assays or Storage quantify->end

Figure 2: Workflow for Protein Extraction from Selaginella.
In Vitro Cytochrome P450 Enzyme Assay (General Protocol)

This protocol describes a general method for assaying the activity of a putative cytochrome P450 enzyme involved in this compound synthesis using the protein extract obtained in section 4.1.

Materials:

  • Selaginella protein extract

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5)

  • Apigenin (substrate)

  • NADPH

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of Selaginella protein extract (approximately 100-200 µg of total protein)

    • 50 µL of Assay Buffer

    • 10 µL of apigenin solution (in DMSO, final concentration 50 µM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of NADPH solution (final concentration 1 mM).

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding 200 µL of ice-cold methanol.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using LC-MS/MS.

LC-MS/MS Quantification of this compound

This method provides a framework for the sensitive and specific quantification of this compound in Selaginella extracts or in vitro assay samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM):

    • This compound Precursor Ion (Q1): m/z 537.1

    • This compound Product Ion (Q3): m/z 269.1 (example fragmentation, needs to be optimized)

  • Collision Energy: To be optimized for maximal signal intensity.

Procedure:

  • Prepare a standard curve of this compound in a relevant matrix (e.g., extraction buffer or methanol).

  • Inject prepared samples and standards onto the LC-MS/MS system.

  • Integrate the peak areas of the this compound MRM transition.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

LC_MS_Workflow start Start: Sample (Extract or Assay) hplc HPLC Separation (C18 Column) start->hplc esi Electrospray Ionization (Negative Mode) hplc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 cid Collision Cell (Fragmentation) q1->cid q3 Quadrupole 3 (Product Ion Selection) cid->q3 detector Detector q3->detector quant Data Analysis and Quantification detector->quant end Result: this compound Concentration quant->end

Figure 3: Workflow for LC-MS/MS Quantification of this compound.
Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of putative this compound biosynthesis genes in Selaginella.

Materials:

  • Selaginella tissue

  • RNA extraction kit suitable for plant tissues with high phenolic content

  • DNase I

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from Selaginella tissue using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using SYBR Green master mix with gene-specific primers for your target genes (e.g., CHS, CHI, putative cytochrome P450) and a validated reference gene (e.g., actin or ubiquitin).

    • Thermal Cycling Conditions (Example):

      • 95°C for 10 min (initial denaturation)

      • 40 cycles of:

        • 95°C for 15 s (denaturation)

        • 60°C for 1 min (annealing/extension)

      • Melt curve analysis

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of this compound in Selaginella is a compelling area for future research. Key next steps should include:

  • Identification of the this compound Synthase: Transcriptome analysis of this compound-producing Selaginella species, followed by heterologous expression and in vitro characterization of candidate cytochrome P450 genes, will be crucial for identifying the specific enzyme responsible for the dimerization of apigenin.

  • Quantitative Metabolic and Transcriptomic Profiling: Comprehensive analysis of metabolite and transcript levels across different tissues and developmental stages of Selaginella will provide valuable insights into the regulation of this compound biosynthesis.

  • In Vivo Functional Genomics: The use of gene silencing techniques (e.g., RNAi) or genome editing (e.g., CRISPR/Cas9) in a model Selaginella species would provide definitive evidence for the function of candidate genes in the this compound pathway.

References

Spectroscopic and Mechanistic Insights into Kayaflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Kayaflavone, a naturally occurring biflavonoid found in plants of the Selaginella genus. While a complete experimental dataset for this compound is not fully published, this document compiles the existing mass spectrometry information and provides representative nuclear magnetic resonance (NMR) data from its parent compound, amentoflavone, to serve as a foundational reference. Furthermore, it outlines detailed experimental protocols for isolation and analysis and explores the potential signaling pathways implicated in the biological activity of this class of compounds.

Spectroscopic Data

This compound, structurally identified as 4′,7′′,4′′′-trimethylamentoflavone, is a C-C linked biflavonoid. Its spectroscopic profile is essential for its identification, characterization, and quantification in complex mixtures.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for the identification of this compound. Analysis using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) has successfully identified this compound in extracts of Selaginella doederleinii.

CompoundIon ModePrecursor Ion [M-H]⁻Molecular Formula
This compoundNegative ESIm/z 579C₃₃H₂₄O₁₀

Table 1: Mass Spectrometry Data for this compound.

The fragmentation of biflavonoids in negative ion mode typically involves retro-Diels-Alder (RDA) reactions and cleavages of the interflavonoid linkage, providing structural information about the individual flavonoid units. The MS/MS spectrum of the deprotonated molecule [M-H]⁻ of this compound is characterized by specific product ions that arise from these fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available data, a complete, published ¹H and ¹³C NMR dataset specifically for this compound (4′,7′′,4′′′-trimethylamentoflavone) has not been formally reported. However, the spectroscopic data for its parent compound, amentoflavone , is well-characterized and serves as an excellent reference point. This compound's structure differs by the methylation of three hydroxyl groups (at C-4′, C-7′′, and C-4′′′).

The NMR spectrum of this compound is expected to be very similar to that of amentoflavone, with the following key differences:

  • The appearance of three distinct signals for methoxy groups (-OCH₃) in the ¹H NMR spectrum (typically between δ 3.8 and 4.0 ppm) and the ¹³C NMR spectrum (around δ 55-56 ppm).

  • The absence of signals for the corresponding hydroxyl protons.

  • Downfield shifts of the carbon signals at the methylation sites (C-4′, C-7′′, and C-4′′′) and potential shifts in the signals of adjacent carbons.

Below are the ¹H and ¹³C NMR data for amentoflavone , recorded in DMSO-d₆, for reference.

Position¹³C Chemical Shift (δ, ppm)[1]¹H Chemical Shift (δ, ppm)[1]
Flavone I
2163.2
3102.76.76 (s)
4180.0
5159.6
691.36.39 (s)
7158.3
8103.1
9156.1
10102.3
1'119.3
2'126.87.99 (d, J=7.8 Hz)
3'119.0
4'159.1
5'114.67.19 (d, J=8.4 Hz)
6'130.17.87 (d, J=2.4 Hz)
Flavone II
2''162.1
3''101.16.53 (s)
4''179.7
5''157.5
6''91.26.58 (s)
7''155.6
8''123.9
9''155.4
10''101.1
1'''114.0
2'''126.67.40 (d, J=8.6 Hz)
3'''114.06.82 (d, J=9.0 Hz)
4'''151.8
5'''114.06.82 (d, J=9.0 Hz)
6'''126.67.40 (d, J=8.6 Hz)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Amentoflavone in DMSO-d₆.

Experimental Protocols

The following sections describe generalized yet detailed protocols for the isolation and spectroscopic analysis of this compound from plant material, based on established methods for biflavonoids.

Isolation of this compound

This protocol outlines a bioassay-guided isolation procedure, which is a common strategy in natural product chemistry.

G cluster_extraction Extraction & Partition cluster_chromatography Chromatographic Purification cluster_analysis Analysis plant Dried Selaginella Plant Material (Powdered) extraction Maceration with 80% Ethanol plant->extraction filtration Filtration & Concentration extraction->filtration crude Crude Ethanol Extract filtration->crude partition Liquid-Liquid Partition (Hexane, Ethyl Acetate, Water) crude->partition EtOAc Ethyl Acetate Fraction (Bioactive Fraction) silica Silica Gel Column Chromatography (Gradient Elution) EtOAc->silica fractions Collected Fractions (F1, F2, F3...) silica->fractions sephadex Sephadex LH-20 Column (Methanol Elution) fractions->sephadex prep_hplc Preparative HPLC (C18, Gradient Elution) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Workflow for the isolation of this compound.
  • Extraction: Dried and powdered plant material (e.g., Selaginella doederleinii) is macerated with 80% aqueous ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, and ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in biflavonoids, is subjected to column chromatography over silica gel. A gradient elution system (e.g., chloroform-methanol or hexane-ethyl acetate) is used to separate the components into several fractions.

  • Further Purification: Fractions containing biflavonoids are further purified using Sephadex LH-20 column chromatography with methanol as the eluent. The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Spectroscopic Analysis

2.2.1. LC-MS/MS Analysis

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is used.[2]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in negative mode.

    • Mass Range: m/z 100-1000.

    • Collision Energy: A collision energy ramp (e.g., 20-40 eV) is applied for fragmentation in MS/MS mode to obtain structural information.

2.2.2. NMR Analysis

  • Instrumentation: A Bruker Avance (or similar) spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

  • Experiments: A standard suite of NMR experiments is performed for complete structure elucidation, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.

Biological Activity and Potential Signaling Pathways

Biflavonoids from Selaginella species, including amentoflavone and its derivatives like this compound, are known to possess a range of biological activities, most notably anticancer and anti-inflammatory effects. While the specific pathways modulated by this compound have yet to be elucidated, the mechanisms of related biflavonoids provide a strong indication of its potential targets.

Anticancer Signaling Pathways

Selaginella biflavonoids have been shown to exert anticancer effects by modulating multiple key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][4] These compounds can inhibit pro-survival pathways such as PI3K/Akt/mTOR and NF-κB, while activating pro-apoptotic pathways like the MAPK cascades (JNK and p38).[3][5]

G biflavonoids Selaginella Biflavonoids (e.g., this compound) pi3k PI3K/Akt/mTOR Pathway biflavonoids->pi3k Inhibits nfkb TNF-α/NF-κB Pathway biflavonoids->nfkb Inhibits mapk JNK/p38 MAPK Pathway biflavonoids->mapk Activates proliferation Cell Proliferation & Survival pi3k->proliferation nfkb->proliferation apoptosis Apoptosis mapk->apoptosis

Potential anticancer signaling pathways of Selaginella biflavonoids.
Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of biflavonoids are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved by inhibiting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are responsible for the expression of inflammatory genes like COX-2 and iNOS.[6][7][8]

G stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK Pathway (ERK, JNK, p38) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb biflavonoids Biflavonoids (e.g., this compound) biflavonoids->mapk Inhibits biflavonoids->nfkb Inhibits mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) mapk->mediators nfkb->mediators

Potential anti-inflammatory signaling pathways of biflavonoids.

References

The Biflavonoid Kayaflavone and Its Derivatives: A Technical Guide to Natural Occurrence, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kayaflavone, a naturally occurring biflavonoid, and its derivatives represent a promising class of bioactive compounds with therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, chemical characteristics, and biological activities. Detailed experimental protocols for the extraction, isolation, and characterization of these compounds are presented, alongside a summary of their quantitative bioactivity. Furthermore, this document elucidates the molecular mechanisms of action, with a particular focus on the modulation of key signaling pathways, such as the PI3K/Akt pathway, which are critical in various disease pathologies. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. They exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects. This compound, a specific type of biflavonoid, is an amentoflavone derivative characterized by the presence of three methoxyl groups.[1] This structural feature contributes to its unique bioactivity and potential as a therapeutic agent. This guide will delve into the technical aspects of this compound and its derivatives, from their natural origins to their molecular interactions within cellular systems.

Natural Occurrence of this compound and Its Derivatives

This compound and its related biflavonoids are predominantly found in plants of the family Selaginellaceae, commonly known as spikemosses. Species of the genus Selaginella are rich sources of a variety of biflavonoids, including amentoflavone and its methylated derivatives like this compound.[2]

Table 1: Natural Sources of this compound and Related Biflavonoids

CompoundPlant Source(s)FamilyReference(s)
This compoundSelaginella speciesSelaginellaceae[1]
AmentoflavoneSelaginella tamariscina, Selaginella sinensis, Selaginella doederleinii, Selaginella willdenowiiSelaginellaceae[2][3][4]
IsocryptomerinSelaginella willdenowiiSelaginellaceae[5]
7"-O-methylrobustaflavoneSelaginella willdenowiiSelaginellaceae[5]
4',7"-di-O-methylamentoflavoneSelaginella willdenowiiSelaginellaceae[5]

Experimental Protocols

Extraction and Isolation of Biflavonoids from Selaginella Species

The following protocol provides a general framework for the extraction and isolation of biflavonoids, including this compound, from Selaginella plant material. This process typically involves solvent extraction followed by various chromatographic techniques.

Experimental Workflow for Biflavonoid Isolation

Extraction_Isolation_Workflow plant_material Dried & Powdered Selaginella Plant Material soxhlet Soxhlet Extraction (e.g., with methanol) plant_material->soxhlet Extraction crude_extract Crude Methanolic Extract soxhlet->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation Fractionation fractions Ethyl Acetate, n-Butanol, and Water Fractions fractionation->fractions cc Column Chromatography (Silica Gel, Sephadex LH-20) fractions->cc Purification hplc Preparative HPLC (C18 column) cc->hplc Further Purification pure_compounds Isolated Biflavonoids (this compound, etc.) hplc->pure_compounds

A general workflow for the extraction and isolation of biflavonoids.

Detailed Methodology:

  • Plant Material Preparation: The whole plant or specific parts (e.g., aerial parts) of the Selaginella species are collected, air-dried, and ground into a fine powder.[6]

  • Extraction: The powdered plant material is subjected to extraction, typically using a Soxhlet apparatus with a solvent such as methanol or ethanol for an extended period (e.g., 48-72 hours).[6][7] Microwave-assisted extraction (MAE) using ionic liquids has also been reported as an efficient method.[3][7][8]

  • Fractionation: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Biflavonoids are often enriched in the ethyl acetate and n-butanol fractions.[9]

  • Column Chromatography: The enriched fractions are subjected to column chromatography for further purification. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol.[10]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column. A gradient of acetonitrile and water with a small percentage of acetic acid is a typical mobile phase.[8][11] The elution is monitored by a UV detector at a wavelength around 367 nm.[8]

Characterization of this compound and Its Derivatives

The structure of the isolated biflavonoids is elucidated using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS):

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compounds.[9][10] Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in the structural elucidation of the biflavonoid core and the nature of the linkage between the flavonoid units.[9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 2: Representative ¹H and ¹³C NMR Data for Amentoflavone (Parent Compound of this compound)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
Flavonoid Unit I
2164.5
3102.96.78 (s)
4182.2
5161.6
699.36.20 (d, 2.1)
7164.2
894.86.47 (d, 2.1)
9157.8
10104.1
1'121.6
2'128.57.51 (d, 8.7)
3'122.1
4'161.2
5'116.26.92 (d, 8.7)
6'128.57.51 (d, 8.7)
Flavonoid Unit II
2"164.8
3"103.16.65 (s)
4"182.4
5"161.4
6"99.86.35 (s)
7"163.7
8"105.5
9"155.1
10"104.5
1'"121.1
2'"128.37.85 (d, 8.8)
3'"116.16.95 (d, 8.8)
4'"160.7
5'"116.16.95 (d, 8.8)
6'"128.37.85 (d, 8.8)
(Note: Data is representative and may vary slightly depending on the solvent and instrument used. Data is based on similar biflavonoids as specific this compound data is not available in the provided search results)

Quantitative Bioactivity of this compound and Its Derivatives

This compound and its derivatives have demonstrated a range of biological activities. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values.

Table 3: Quantitative Bioactivity Data for this compound and Related Biflavonoids

CompoundBioactivityAssay/Cell LineIC₅₀ / EC₅₀ (µM)Reference(s)
This compound Inhibition of amyloid-β42 cytotoxicityPC-12 cellsEC₅₀ : 5.29[14]
Amentoflavone CytotoxicityHeLa (cervical carcinoma)IC₅₀ : 76.83[4]
CytotoxicityMCF-7 (breast cancer)IC₅₀ : 67.71[4]
Inhibition of SARS-CoV-2 3CLproEnzyme assayIC₅₀ : 8.3[14]
7-O-methylsilybin A CytotoxicityHuh7.5.1 (hepatoma)IC₅₀ : 9.5[1]
Compound 1 (from S. braunii) CytotoxicitySMMC-7721 (hepatoma)IC₅₀ : 18.6[10]
CytotoxicityMCF-7 (breast cancer)IC₅₀ : 16.7[10]
CytotoxicityA549 (lung cancer)IC₅₀ : 25.5[10]
Biflavonoid-rich extract from S. doederleinii CytotoxicityHep-2 (throat carcinoma)IC₅₀ : 14.29 ± 0.61 µg/mL[10]
CytotoxicityFaDu (throat carcinoma)IC₅₀ : 16.94 ± 1.60 µg/mL[10]

Signaling Pathways Modulated by this compound Derivatives

A growing body of evidence suggests that biflavonoids, including amentoflavone and its derivatives, exert their biological effects by modulating key intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and is often dysregulated in diseases like cancer.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that plays a central role in regulating cell growth, survival, and metabolism. Amentoflavone, the parent compound of this compound, has been shown to modulate this pathway, suggesting a similar mechanism for its derivatives.[5]

Diagram of the PI3K/Akt Signaling Pathway and Potential Intervention by this compound Derivatives

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Induction This compound This compound Derivatives This compound->PI3K Inhibition? This compound->Akt Inhibition?

The PI3K/Akt signaling pathway and the putative inhibitory points of this compound derivatives.

5.1.1. Experimental Evidence for PI3K/Akt Pathway Modulation:

While direct experimental evidence for this compound's effect on the PI3K/Akt pathway is still emerging, studies on its parent compound, amentoflavone, provide strong indications of its mechanism. Amentoflavone has been shown to inhibit the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells.[5] This is typically investigated using the following experimental protocol:

Western Blot Analysis of PI3K/Akt Pathway Proteins:

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, A549) are cultured and treated with varying concentrations of the biflavonoid (e.g., this compound) for a specific duration.[15][16]

  • Protein Extraction: After treatment, the cells are lysed to extract total proteins. The protein concentration is determined using a standard assay (e.g., BCA assay).[16]

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[15]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of key proteins in the PI3K/Akt pathway, such as PI3K, Akt (p-Akt), and mTOR (p-mTOR). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.[15][17][18][19]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescence detection system.[17] The intensity of the bands is quantified to determine the effect of the biflavonoid on the phosphorylation status of the target proteins.

Conclusion and Future Directions

This compound and its derivatives are a compelling class of natural products with significant therapeutic potential. Their natural abundance in Selaginella species, coupled with their demonstrated bioactivities, makes them attractive candidates for further research and development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its natural sources, methods for its isolation and characterization, its quantitative bioactivity, and its proposed mechanisms of action involving the PI3K/Akt signaling pathway.

Future research should focus on several key areas:

  • Isolation and full characterization of a broader range of this compound derivatives from various natural sources.

  • Comprehensive in vitro and in vivo studies to establish the efficacy and safety of these compounds for specific therapeutic applications.

  • Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this compound and its derivatives.

  • Structure-activity relationship (SAR) studies to guide the synthesis of novel and more potent analogues.

By addressing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

understanding the basic pharmacology of "Kayaflavone"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Basic Pharmacology of Kayaflavone

Disclaimer: Scientific literature with specific experimental data on this compound is limited. This guide leverages available information on this compound and its close structural analog, amentoflavone, to provide a comprehensive overview of its probable pharmacological properties. Amentoflavone is a well-studied biflavonoid that serves as a valuable surrogate to infer the potential mechanisms of action of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring biflavonoid, a subclass of flavonoids characterized by the linkage of two flavonoid moieties. As a member of this class, this compound is anticipated to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Biflavonoids have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a detailed examination of the basic pharmacology of this compound, with a focus on its core mechanisms of action, supported by quantitative data and experimental methodologies derived from studies on closely related compounds where direct data on this compound is unavailable.

Core Pharmacological Activities

Based on the activities of closely related biflavonoids like amentoflavone, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties.

Anticancer Activity

Amentoflavone, a close analog of this compound, has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Amentoflavone (this compound Analog)

Cell LineAssayIC50 (µM)Reference
KYSE-150 (Esophageal Squamous Carcinoma)MTT AssayDose-dependent inhibition observed at 50, 100, and 150 µM[1]
Eca-109 (Esophageal Squamous Carcinoma)MTT AssayDose-dependent inhibition observed at 50, 100, and 150 µM[1]
MCF-7 (Breast Cancer)Cytotoxicity Assay6.12 µg/mL (for an amentoflavone glucoside)[2]
HCT-116 (Colorectal Carcinoma)Cell Proliferation Assay0.675 ± 0.26[3]
Anti-inflammatory Activity

The anti-inflammatory effects of biflavonoids are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Anti-inflammatory Activity of Amentoflavone (this compound Analog)

AssayCell Line/ModelIC50 / ED50Reference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50 values reported for various flavonoids, demonstrating a common mechanism.[4]
Carrageenan-induced Paw EdemaRat ModelED50 = 42 mg/kg[5]
Acetic Acid Writhing Test (Analgesic)Mouse ModelED50 = 9.6 mg/kg[5]
Inhibition of group II phospholipase A2 and cyclooxygenaseIn vitroPotent inhibition observed[6]
Antioxidant Activity

The antioxidant properties of flavonoids are crucial to their protective effects against cellular damage induced by oxidative stress. These properties are typically evaluated using assays that measure the scavenging of free radicals.

Table 3: Antioxidant Activity of Amentoflavone (this compound Analog)

AssayEC50 / IC50 (µM)Reference
DPPH Radical Scavenging432.25 ± 84.05[7]
ABTS+ Radical Scavenging7.25 ± 0.35[7]
Superoxide Radical (O2−) Scavenging8.98 ± 0.23[7]

Signaling Pathways

This compound is likely to exert its pharmacological effects through the modulation of key cellular signaling pathways, primarily the Keap1-Nrf2 and NF-κB pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. Flavonoids, including likely this compound, can activate this pathway, thereby enhancing the cell's defense against oxidative damage.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation This compound This compound This compound->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Biflavonoids like amentoflavone have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[8][9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for assays relevant to the pharmacological evaluation of biflavonoids are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

MTT Assay for Cytotoxicity

This assay is used to assess the effect of a compound on cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells (e.g., KYSE-150, Eca-109) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow A Seed RAW 264.7 macrophages in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with this compound for 1 hour B->C D Stimulate cells with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Add Griess reagent to supernatant F->G H Incubate for 10 minutes G->H I Measure absorbance at 540 nm H->I J Calculate nitrite concentration and % inhibition I->J

Caption: Workflow for the nitric oxide production assay.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubate the plate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound.

DPPH_Assay_Workflow A Prepare serial dilutions of this compound C Mix this compound solution with DPPH solution A->C B Prepare a DPPH solution in methanol B->C D Incubate in the dark for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate % radical scavenging activity and EC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound concentration to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Conclusion

This compound, as a biflavonoid, holds significant promise as a therapeutic agent due to its potential antioxidant, anti-inflammatory, and anticancer properties. While direct experimental evidence for this compound is still emerging, the extensive research on its close analog, amentoflavone, provides a strong foundation for understanding its likely pharmacological profile. The modulation of key signaling pathways such as Keap1-Nrf2 and NF-κB appears to be central to its mechanism of action. Further in-depth studies, including quantitative bioassays and in vivo animal models, are warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical applications. This guide provides a framework for researchers and drug development professionals to pursue further investigation into this promising natural compound.

References

Kayaflavone: A Technical Guide on the Amentoflavone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of Kayaflavone based on currently available scientific literature. It is important to note that specific quantitative data and detailed experimental protocols for this compound are limited. Much of the information presented is based on studies of its parent compound, Amentoflavone, and other related flavonoids. Further research is required to fully elucidate the specific pharmacological profile of this compound.

Introduction

This compound is a naturally occurring biflavonoid and a methylated derivative of amentoflavone.[1] Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. Amentoflavone and its derivatives, including this compound, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] These compounds are found in a variety of plant species, with a notable presence in the genus Selaginella.[1]

This technical guide aims to provide an in-depth overview of this compound, focusing on its relationship to amentoflavone, its known biological activities, and the experimental methodologies relevant to its study.

Chemical Structure and Relationship to Amentoflavone

This compound is structurally a tri-O-methylated derivative of amentoflavone. Amentoflavone itself is a dimer of two apigenin molecules linked by a C-C bond between position 3' of one apigenin unit and position 8" of the other. The chemical structure of amentoflavone provides multiple hydroxyl groups that can be subject to methylation, leading to a variety of derivatives with potentially altered physicochemical and pharmacological properties.

Diagram of the relationship between Amentoflavone and this compound:

molecular_relationship Amentoflavone Amentoflavone (C30H18O10) Methylation Methylation (+3 CH3 groups) Amentoflavone->Methylation This compound This compound (C33H24O10) Methylation->this compound

Structural relationship between Amentoflavone and this compound.

Biological Activities and Potential Therapeutic Applications

While specific studies on this compound are sparse, the biological activities of amentoflavone and its derivatives have been more broadly investigated. These activities provide a strong rationale for the further investigation of this compound.

Antiviral Activity

Amentoflavone and its derivatives have demonstrated potential antiviral effects against a range of viruses. For instance, in silico studies have suggested that amentoflavone derivatives, including this compound, could act as inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. However, these are computational predictions and require experimental validation.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. While no specific IC50 values for this compound's antioxidant activity are readily available, it is plausible that it possesses antioxidant capabilities, a common feature of the flavonoid class.

Enzyme Inhibition

A study investigating the inhibitory effects of biflavones from Ginkgo biloba and Selaginella tamariscina on human cytochrome P450 3A4 (CYP3A4) identified amentoflavone as a potent inhibitor. While the study did not provide a specific IC50 value for this compound, it highlighted the potential for amentoflavone derivatives to interact with drug-metabolizing enzymes. This is a critical consideration in drug development, as inhibition of CYP enzymes can lead to drug-drug interactions.

Quantitative Data

As of the latest literature review, specific quantitative data (e.g., IC50, EC50, CC50, LD50) for this compound's biological activities and toxicity are not well-documented in publicly accessible scientific databases. The following table is presented as a template for future research, summarizing the types of quantitative data that are essential for the preclinical assessment of this compound.

Activity Assay Test System This compound (μM) Amentoflavone (μM) Reference
Antioxidant DPPH Radical ScavengingCell-freeData not availableData not available
ABTS Radical ScavengingCell-freeData not availableData not available
Antiviral Plaque Reduction Assaye.g., Vero E6 cellsData not availableData not available
(vs. e.g., SARS-CoV-2)
Cytotoxicity MTT Assaye.g., Vero E6 cellsData not availableData not available
Enzyme Inhibition CYP3A4 InhibitionHuman Liver MicrosomesData not availableKi = 0.101 ± 0.030

Experimental Protocols

Detailed experimental protocols used in studies specifically investigating this compound are not currently available. The following sections provide generalized, representative protocols for key assays that would be employed to characterize the biological activity of this compound. These are based on standard methodologies used for flavonoids.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each this compound dilution.

  • Add the DPPH solution to each well.

  • Include a control well with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Antiviral Activity: Plaque Reduction Assay

Objective: To determine the ability of this compound to inhibit viral replication.

Principle: This assay measures the reduction in the formation of viral plaques (zones of cell death) in a monolayer of host cells in the presence of the test compound.

Procedure:

  • Seed a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Prepare a known titer of the virus.

  • Pre-incubate the virus with the different concentrations of this compound for a specific time (e.g., 1 hour) at 37°C.

  • Remove the growth medium from the cell monolayers and infect with the virus-kayaflavone mixture.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

  • Determine the EC50 value, the concentration of this compound that reduces the number of plaques by 50%.

Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effect of this compound on host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Procedure:

  • Seed host cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add the different concentrations of this compound to the cells.

  • Include control wells with cells and medium only (no compound).

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the control cells.

  • Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%.

Signaling Pathway Modulation

Flavonoids are known to interact with various intracellular signaling pathways, thereby exerting their biological effects. While direct evidence for this compound's modulation of specific pathways is lacking, the following diagrams illustrate the general mechanisms by which flavonoids can interfere with the NF-κB and MAPK signaling pathways, which are key regulators of inflammation and cellular processes.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Many flavonoids have been shown to inhibit this pathway.

Potential inhibitory effect of this compound on the NF-κB pathway.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response Induces Kayaflavone_Inhibition This compound (Potential Inhibition) Kayaflavone_Inhibition->Raf Inhibits Kayaflavone_Inhibition->MEK

Potential inhibitory effect of this compound on the MAPK/ERK pathway.

Future Directions

The current body of literature highlights a significant knowledge gap regarding the specific pharmacological properties of this compound. To advance the potential of this compound as a therapeutic agent, future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from natural sources or through chemical synthesis to obtain sufficient quantities for in-depth studies.

  • In Vitro Bioactivity Screening: Comprehensive screening of this compound's antioxidant, antiviral, anti-inflammatory, and anticancer activities to determine its IC50/EC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

By addressing these research areas, the scientific community can build a robust understanding of this compound's therapeutic potential and pave the way for its further development.

References

Initial Antioxidant and Anti-Cancer Properties of Kayaflavone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on "Kayaflavone" is limited in publicly available scientific literature. This document synthesizes data from closely related biflavonoids, primarily amentoflavone and hinokiflavone, to provide a probable profile of this compound's bioactivity. This approach is based on the structural similarities within this class of compounds. All data and methodologies presented herein should be considered representative for this class of biflavonoids and would require experimental verification for this compound itself.

Executive Summary

This compound, a member of the biflavonoid family, is anticipated to possess significant antioxidant and anti-cancer properties based on the activities of its structural analogs. Biflavonoids, such as amentoflavone and hinokiflavone, have demonstrated potent free-radical scavenging abilities and cytotoxic effects against various cancer cell lines. The anti-cancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK/NF-κB pathways. This technical guide provides an in-depth overview of the initial antioxidant and anti-cancer properties attributable to the biflavonoid class to which this compound belongs, supported by quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows.

Antioxidant Properties

The antioxidant activity of biflavonoids is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The efficacy of these compounds is typically evaluated through various in vitro assays.

Quantitative Antioxidant Data

The following table summarizes the antioxidant activity of amentoflavone, a close structural analog of this compound.

Antioxidant AssayCompoundIC50 Value (µg/mL)Reference
DPPH Radical ScavengingAmentoflavone5.73 ± 0.08[1]

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Anti-Cancer Properties

Biflavonoids have emerged as promising candidates in cancer research due to their ability to inhibit tumor cell growth and proliferation through various mechanisms.

In Vitro Cytotoxicity

The cytotoxic effects of amentoflavone and hinokiflavone have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

CompoundCancer Cell LineCell TypeIC50 Value (µM)Exposure Time (h)Reference
AmentoflavoneA549Lung Carcinoma32.03 ± 1.5124[2]
AmentoflavoneSKOV3Ovarian Cancer> 7548[3]
AmentoflavoneMCF-7Breast Cancer~15024[4]
AmentoflavoneBV-2Microglia8.0324[5]
HinokiflavoneKYSE150Esophageal Squamous Carcinoma27.9224[6][7]
HinokiflavoneKYSE150Esophageal Squamous Carcinoma24.9148[6][7]
HinokiflavoneTE14Esophageal Squamous Carcinoma26.2124[6][7]
HinokiflavoneTE14Esophageal Squamous Carcinoma22.0748[6][7]
HinokiflavoneHeLaCervical Cancer19.0 (µg/mL)Not Specified[8]
HinokiflavoneU251Glioma29.8 (µg/mL)Not Specified[8]
HinokiflavoneMCF-7Breast Cancer39.3 (µg/mL)Not Specified[8]
Induction of Apoptosis

Amentoflavone has been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often quantified by measuring the activity of caspases, key enzymes in the apoptotic cascade.

CompoundCell LineApoptotic MarkerEffect at Specified ConcentrationReference
AmentoflavoneA549Caspase-8 Activity107.92% ± 4.48% increase at 120 µM[2]
AmentoflavoneA549Caspase-9 Activity124.88% ± 4.48% increase at 120 µM[2]
AmentoflavoneA549Caspase-3 Activity159.46% ± 5.35% increase at 120 µM[2]
AmentoflavoneMCF-7Sub-G1 PopulationNearly 50% increase after 72h at 250 µM[4]
Cell Cycle Arrest

Biflavonoids can halt the progression of the cell cycle in cancerous cells, preventing their division and proliferation. The effects are often observed as an accumulation of cells in a specific phase of the cell cycle.

CompoundCell LineConcentration (µM)Effect on Cell Cycle DistributionReference
AmentoflavoneSKOV3150Significant decrease in G1 phase, significant increase in G2 phase[9]
AmentoflavoneCL1-5-F475 and 150Significant induction of G1 arrest[10]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and further investigation of this compound's properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation : Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Assay Procedure :

    • In a 96-well plate or cuvettes, add a specific volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated MTT solvent) to each well.

  • Measurement : Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at approximately 590 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining :

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting : Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation : Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining :

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of biflavonoids are often mediated by their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Key Signaling Pathways in Biflavonoid-Mediated Anti-Cancer Activity

The PI3K/Akt and MAPK/NF-κB signaling pathways are frequently implicated in the anti-cancer effects of biflavonoids like amentoflavone and hinokiflavone.

PI3K_Akt_Pathway This compound This compound (Biflavonoid) PI3K PI3K This compound->PI3K Inhibition Bax Bax This compound->Bax Upregulation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Induction

Caption: this compound's proposed inhibition of the PI3K/Akt signaling pathway.

MAPK_NFkB_Pathway This compound This compound (Biflavonoid) MAPK MAPK (p38, JNK) This compound->MAPK Activation ERK ERK This compound->ERK Inhibition NFkB NF-κB This compound->NFkB Inhibition Caspases Caspase Activation MAPK->Caspases Proliferation Cell Proliferation & Invasion ERK->Proliferation NFkB->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Modulation of the MAPK and NF-κB pathways by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial assessment of the antioxidant and anti-cancer properties of a novel compound like this compound.

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assessment cluster_invitro In Vitro Anti-Cancer Assessment DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay MTT MTT Cell Viability Assay Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Compound This compound Compound->DPPH Compound->MTT

Caption: General workflow for evaluating this compound's bioactivity.

Conclusion

Based on the comprehensive analysis of its close structural analogs, this compound is projected to be a biflavonoid with promising dual-action antioxidant and anti-cancer properties. The data strongly suggest its potential to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical cellular signaling pathways. Further in-depth studies are warranted to isolate and experimentally validate these properties specifically for this compound, which could establish it as a valuable lead compound in the development of novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Kayaflavone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kayaflavone, a member of the biflavonoid class, has garnered significant interest within the scientific community due to its potential therapeutic properties. Biflavonoids are dimeric flavonoids and represent a unique subclass of plant secondary metabolites. This document provides a comprehensive overview of the methodologies for the extraction, isolation, and quantification of this compound from plant sources. The protocols detailed below are compiled from established methods for flavonoid and biflavonoid extraction and are intended to serve as a foundational guide for researchers. Optimization of these protocols is recommended for specific plant matrices.

Data Presentation: Comparison of Extraction Parameters for Biflavonoids

The following table summarizes key parameters from a study on the optimization of biflavonoid extraction from Selaginella doederleinii, a known source of this compound. This data can inform the development of specific extraction protocols.

ParameterOptimized ValueYield of Total BiflavonoidsReference
Extraction Method Ionic Liquid-Assisted Microwave Extraction16.83 mg/g[1]
Microwave Power 460 W[1]
Extraction Time 40 min[1]
Extraction Temperature 45 °C[1]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a generalized procedure for the extraction of this compound from dried plant material, based on common flavonoid extraction techniques.

1. Sample Preparation:

  • Air-dry the plant material (e.g., leaves, stems) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.

  • Grind the dried material into a fine powder using a blender or a mill.

2. Extraction:

  • Maceration:

    • Soak the powdered plant material in a suitable solvent (e.g., 80% methanol, ethanol, or acetone) in a sealed container.[2]

    • Agitate the mixture periodically for 24-72 hours at room temperature.

    • Filter the extract to separate the plant debris from the liquid.

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol, methanol) in a Soxhlet apparatus.

    • Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.

  • Ultrasound-Assisted Extraction (UAE):

    • Mix the powdered plant material with a solvent in a flask.

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes.

    • Monitor and control the temperature of the bath to prevent degradation of the target compounds.

  • Microwave-Assisted Extraction (MAE):

    • Combine the powdered plant material and solvent in a microwave-safe vessel.

    • Apply microwave irradiation at a controlled power and for a specific duration (e.g., 460 W for 40 minutes).[1]

3. Filtration and Concentration:

  • Filter the crude extract through Whatman No. 1 filter paper or a similar grade to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a general method for the isolation and purification of this compound from a crude plant extract.

1. Preparation of the Column:

  • Select a suitable stationary phase, such as silica gel or Sephadex LH-20.

  • Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Equilibrate the column by washing it with the initial mobile phase.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the column.

3. Elution:

  • Elute the column with a solvent system of increasing polarity. A common gradient is starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

  • Collect fractions of the eluate in separate tubes.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pool the fractions that show a pure spot corresponding to a this compound standard (if available).

5. Final Purification:

  • Concentrate the pooled fractions to obtain the purified this compound.

  • Recrystallization from a suitable solvent (e.g., methanol or ethanol) can be performed for further purification.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol outlines a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.[3]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:

    • Solvent A: Acetonitrile or Methanol.

    • Solvent B: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Flavonoids generally show strong absorbance between 254 nm and 370 nm. A diode array detector (DAD) can be used to determine the optimal wavelength for this compound. For the related biflavonoid amentoflavone, a detection wavelength of 330 nm has been used.[3]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C.[3]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) and then prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Dissolve a precisely weighed amount of the extract or purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Analysis:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Extraction_Workflow plant_material Plant Material (Dried and Powdered) extraction Extraction (Maceration, Soxhlet, UAE, or MAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel or Sephadex) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Concentration pooling->final_concentration purified_this compound Purified this compound final_concentration->purified_this compound

Caption: General workflow for the extraction and purification of this compound.

HPLC_Quantification_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Prepare this compound Standard Solutions hplc_system HPLC System (C18 Column, Gradient Elution) standard_prep->hplc_system sample_prep Prepare Extract/Sample Solutions sample_prep->hplc_system injection Inject Standards and Samples hplc_system->injection detection UV Detection injection->detection calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration_curve quantification Quantify this compound in Sample detection->quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

References

Application Notes and Protocols for the Isolation and Purification of Kayaflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kayaflavone is a biflavonoid with significant potential for therapeutic applications. The effective isolation and purification of this compound from natural sources are critical for research and drug development. These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction, isolation, and purification of this compound. The methodologies are based on established principles for flavonoid separation and are adaptable to various research and development needs.

Data Presentation: Quantitative Analysis of Isolation and Purification Methods

The following table summarizes quantitative data from various extraction and purification techniques applicable to flavonoids, including biflavonoids structurally similar to this compound. This data provides a comparative basis for selecting the most suitable methodology.

Extraction MethodPlant Source (Example)SolventKey ParametersYield/PurityReference
MacerationPoincianella pyramidalis leavesMethanol48h at room temperatureCrude Extract[1]
Reflux ExtractionFabaceae Species50% Methanol60 min, 1:125 plant:solvent ratioHighest isoflavone levels[2][3]
Ultrasound-Assisted Extraction (UAE)General FlavonoidsEthanol/MethanolFrequency: 20-120 kHzHigh efficiency, shorter time[4]
Microwave-Assisted Extraction (MAE)Pueraria lobataDeep Eutectic Solvents600 W, 80°C, 11 minHigher extraction efficiency[5]
Purification Method Stationary Phase Mobile Phase Purity Achieved Fold Purification Reference
Macroporous Resin (D101)Polygonum perfoliatumEthanol-Water43.00 ± 2.55%3.38[6]
Polyamide ChromatographyTaxus residue extractsGradient ElutionFrom 20.65% to 65.21%3.16[6]
Sephadex LH-20Various plant extractsMethanol, Methanol-Water, Chloroform-MethanolHigh purity for various flavonoids-[7]
Flash ChromatographyPoincianella pyramidalisGradient Elution>99% purity for agathisflavone-[1]
Alkaline ExtractionPoincianella pyramidalis10% Calcium Hydroxide0.136% yield from crude extract-[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a standard maceration technique for the initial extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (analytical grade)

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of dried and powdered plant material.

  • Place the plant material in the glass container.

  • Add methanol to the container at a plant material-to-solvent ratio of 1:10 (w/v).

  • Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation for 48 hours at room temperature.[1]

  • After 48 hours, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Collect the filtrate (methanol extract).

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a multi-step column chromatography process for the purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography, 60-120 mesh)

  • Sephadex LH-20

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, methanol, chloroform (all analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

Step 1: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate and monitor the separation using TLC.

  • Combine the fractions containing the flavonoid-rich portions based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain a partially purified extract.

Step 2: Sephadex LH-20 Column Chromatography

  • Swell the Sephadex LH-20 in methanol for at least 3-4 hours.

  • Pack the swollen Sephadex LH-20 into a clean chromatography column.

  • Dissolve the partially purified extract from the silica gel column in a minimal amount of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol as the mobile phase.[7]

  • Collect fractions and monitor for the presence of this compound using TLC.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the quantitative analysis of this compound purity.

Materials:

  • Purified this compound sample

  • HPLC system with a UV-VIS detector

  • C18 column (e.g., Hypersil Gold, 5 µm, 250 × 4.6 mm)[2]

  • Mobile Phase A: 1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound standard (if available)

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample solution by dissolving the purified this compound in methanol.

  • Set up the HPLC system with the C18 column.

  • Run a gradient elution program, for example: 5-60% B over 60 minutes.[2]

  • Set the flow rate to 1 mL/min.[2]

  • Set the detection wavelength to the absorption maximum of this compound (typically around 254 nm and 285 nm for flavonoids).[2]

  • Inject the standard and sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction (Maceration with Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fraction_collection1 Fraction Collection & TLC Analysis silica_gel->fraction_collection1 partially_purified Partially Purified Extract fraction_collection1->partially_purified sephadex Sephadex LH-20 Column Chromatography partially_purified->sephadex fraction_collection2 Fraction Collection & TLC Analysis sephadex->fraction_collection2 pure_this compound Pure this compound fraction_collection2->pure_this compound hplc Purity Analysis (HPLC) pure_this compound->hplc

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway Modulated by this compound

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known anticancer effects of similar flavonoids like Kaempferol. This pathway is hypothetical for this compound and requires experimental validation. Flavonoids have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[8]

signaling_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt AKT pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits

Caption: Potential inhibition of the PI3K/AKT pathway by this compound.

References

Application Notes & Protocols for LC-MS/MS Analysis of Kayaflavone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Kayaflavone in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are intended to be a starting point for method development and can be adapted based on specific instrumentation and research needs.

Introduction

This compound is a naturally occurring biflavonoid, a derivative of amentoflavone with three methoxyl groups.[1] Flavonoids are a large class of polyphenolic compounds found in plants and are known for their various biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules like this compound in complex biological samples.[2][3][4] This document outlines the protocols for sample preparation and LC-MS/MS analysis of this compound in plasma, urine, and tissue samples.

Experimental Protocols

The choice of sample preparation method is critical for removing interfering substances and enriching the analyte of interest.[4]

2.1.1. Plasma/Serum Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.

  • Materials:

    • Plasma or serum samples

    • Acetonitrile (ACN) containing an internal standard (IS) (e.g., a structurally similar flavonoid not present in the sample)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (containing the internal standard) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

2.1.2. Urine Sample Preparation (Dilute-and-Shoot)

For urine samples, a simple dilution is often sufficient. However, enzymatic treatment may be necessary to analyze conjugated metabolites.

  • Materials:

    • Urine samples

    • Deionized water

    • β-glucuronidase/sulfatase enzyme (if analyzing conjugated metabolites)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge at 5,000 rpm for 10 minutes to pellet any particulate matter.

    • Optional (for total this compound quantification): To 100 µL of supernatant, add 20 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours to hydrolyze glucuronide and sulfate conjugates.

    • Dilute the supernatant (or the enzyme-treated sample) 1:10 with deionized water containing the internal standard.

    • Vortex the mixture.

    • Transfer the diluted sample to an autosampler vial for LC-MS/MS injection. An extractionless LC-MS/MS method using atmospheric pressure photoionization (APPI) has been shown to be effective for quantifying isoflavones and lignans in urine and could be adapted for this compound.[5][6]

2.1.3. Tissue Sample Preparation (Homogenization and Extraction)

  • Materials:

    • Tissue samples (e.g., liver, kidney)

    • Phosphate-buffered saline (PBS)

    • Homogenizer (e.g., bead beater, Potter-Elvehjem)

    • Acetonitrile or methanol

    • Centrifuge

  • Protocol:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 500 µL of ice-cold PBS and homogenize the tissue.

    • Add 1 mL of ice-cold acetonitrile or methanol containing the internal standard to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

The following are general starting conditions that should be optimized for the specific instrument being used.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).[2][3]

  • Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids, typically in negative ion mode, although positive mode can also be effective.[7] Atmospheric pressure photoionization (APPI) can also be considered for urine samples.[5]

Table 1: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterSuggested Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. The gradient should be optimized to ensure separation from potential interferences.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C[7]
Injection Volume 5 - 10 µL
Ionization Mode ESI Negative or Positive
Capillary Voltage 3.0 - 4.0 kV[7]
Gas Temperature 300 - 350 °C[7]
Gas Flow 8 - 12 L/min[7]
Nebulizer Pressure 35 - 50 psi[7]
MRM Transitions To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. Product ions are generated by collision-induced dissociation (CID).

Note: The exact MRM (Multiple Reaction Monitoring) transitions for this compound need to be determined empirically by infusing a pure standard into the mass spectrometer.

Data Presentation

Quantitative data should be presented in clear and concise tables. The following tables are examples of how to summarize validation and pharmacokinetic data.

Table 2: Method Validation Summary (Example)

ParameterResult
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.99
LLOQ (ng/mL)1
Accuracy (% bias)Within ±15% (±20% for LLOQ)
Precision (% RSD)< 15% (< 20% for LLOQ)
Recovery (%)> 85%
Matrix Effect (%)Within 85-115%
StabilityStable for 24h at RT, 7 days at 4°C, 3 freeze-thaw cycles

Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL)250 ± 45850 ± 120
Tmax (h)1.5 ± 0.50.1 ± 0.05
AUC₀₋t (ng·h/mL)850 ± 150450 ± 80
AUC₀₋inf (ng·h/mL)900 ± 160460 ± 85
t₁/₂ (h)4.2 ± 0.82.5 ± 0.4
Bioavailability (%)19.6-

Data are presented as mean ± SD (n=6). This is hypothetical data and should be replaced with actual experimental results. Studies on similar flavonoids like amentoflavone have shown rapid metabolism and low oral bioavailability.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma/Serum ppt Protein Precipitation plasma->ppt urine Urine dilute Dilution +/- Enzymatic Hydrolysis urine->dilute tissue Tissue homogenize Homogenization & Extraction tissue->homogenize extract Sample Extract ppt->extract dilute->extract homogenize->extract lcms LC-MS/MS System extract->lcms Injection data_acq Data Acquisition (MRM) lcms->data_acq quant Quantification data_acq->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis

Caption: Workflow for LC-MS/MS analysis of this compound in biological samples.

Flavonoids are known to modulate various signaling pathways. While the specific pathways for this compound are yet to be fully elucidated, it may act on pathways similar to other flavonoids, such as the Nrf2-Keap1 and PI3K/Akt pathways.[8][9]

signaling_pathway cluster_nrf2 Nrf2-Keap1 Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound keap1 Keap1 This compound->keap1 Inhibits pi3k PI3K This compound->pi3k Modulates nrf2 Nrf2 keap1->nrf2 Inhibition are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus antioxidant_genes Antioxidant & Detoxifying Genes are->antioxidant_genes Gene Transcription akt Akt pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis cell_survival Cell Survival & Proliferation akt->cell_survival

Caption: Potential signaling pathways modulated by flavonoids like this compound.

Metabolism of Flavonoids

The metabolism of flavonoids like this compound is complex and can significantly impact their bioavailability and biological activity. After oral administration, flavonoids can be metabolized in the small intestine and liver.[10]

5.1. Phase I and Phase II Metabolism

In the liver, flavonoids undergo Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation, methylation) metabolism.[10] This increases their water solubility and facilitates excretion. The presence of methoxyl groups in this compound suggests it may already be a metabolite of a parent flavonoid or may undergo further demethylation or hydroxylation.

5.2. Gut Microbiota Metabolism

Flavonoids that are not absorbed in the small intestine reach the colon, where they can be extensively metabolized by the gut microbiota.[10] This can lead to the formation of various smaller phenolic compounds that may be absorbed and exert biological effects.

metabolism_workflow cluster_absorption Small Intestine cluster_liver Liver Metabolism cluster_colon Colon oral Oral Administration of this compound absorption Absorption oral->absorption microbiota Gut Microbiota Metabolism oral->microbiota Unabsorbed phase1 Phase I Metabolism (Hydroxylation, etc.) absorption->phase1 Portal Vein phase2 Phase II Metabolism (Glucuronidation, Sulfation) phase1->phase2 circulation Systemic Circulation phase2->circulation phenolic_acids Smaller Phenolic Acids microbiota->phenolic_acids excretion Excretion (Urine, Feces) circulation->excretion phenolic_acids->absorption Colon Absorption

Caption: General metabolic pathway of orally administered flavonoids.

Conclusion

The protocols and information provided in these application notes serve as a robust starting point for the LC-MS/MS analysis of this compound in biological samples. Method validation is essential to ensure the reliability of the quantitative data. Further research is needed to fully characterize the pharmacokinetic profile, metabolic fate, and specific signaling pathways of this compound to support its development as a potential therapeutic agent.

References

Application Notes and Protocols for Kayaflavone in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kayaflavone is a naturally occurring biflavonoid predominantly found in plants of the Selaginella genus.[1][2] Flavonoids, a broad class of plant secondary metabolites, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] Biflavonoids, which are dimers of flavonoid units, often exhibit enhanced biological effects.[5] Emerging research suggests that this compound possesses moderate anticancer and antioxidant activities, making it a compound of interest for further investigation in cell culture-based research and drug discovery.[1]

These application notes provide a comprehensive overview of the current understanding of this compound's biological activities and offer detailed protocols for its application in cell culture studies. Due to the limited availability of specific quantitative data for this compound, this document also incorporates data from structurally related biflavonoids isolated from Selaginella species to provide a broader context for experimental design.

Data Presentation: Cytotoxic Activities of this compound and Related Biflavonoids

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented, studies on biflavonoids isolated from Selaginella species provide valuable insights into their potential cytotoxic effects. The following table summarizes the available data on the cytotoxic activity of biflavonoids from Selaginella, which can be used as a reference for designing experiments with this compound.

CompoundCell LineCell TypeIC50 (µM)Reference
Biflavonoid from S. doederleiniiA549Non-Small Cell Lung Cancer2.3 - 8.4[6]
Ethyl acetate extract from S. doederleiniiHelaCervical Cancer37.53 µg/mL[7]
AmentoflavoneMCF-7Breast Cancer67.71[8]
AmentoflavoneHeLaCervical Cancer76.83[8]

Note: The IC50 values for related biflavonoids suggest that effective concentrations for this compound in initial cell culture experiments could range from low micromolar to double-digit micromolar concentrations. It is crucial to perform dose-response studies to determine the specific IC50 of this compound in the cell line of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Adherent cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on related compounds, is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptosis induced by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol assesses the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

    • Prepare a DPPH working solution in methanol (the absorbance should be around 1.0 at 517 nm).

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions, ascorbic acid dilutions, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the concentration of this compound and ascorbic acid to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualization

Signaling Pathways Potentially Modulated by Biflavonoids

Biflavonoids, including likely this compound, have been shown to exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[5][7] The PI3K/Akt and Wnt/β-catenin pathways are two of the most significant pathways often targeted by flavonoids.[2][9][10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits Wnt_Catenin_Pathway cluster_nucleus Nuclear Events Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates This compound This compound This compound->BetaCatenin Promotes Degradation Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_function Functional Assays Start Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Signaling Signaling Pathway Analysis (Western Blot/qPCR) IC50->Signaling Migration Cell Migration/ Invasion Assay Signaling->Migration Colony Colony Formation Assay Signaling->Colony

References

Application Notes and Protocols for In Vitro Anti-Cancer Evaluation of Kayaflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kayaflavone, a novel flavonoid, presents a promising candidate for anti-cancer drug development. Flavonoids are a class of polyphenolic compounds widely found in plants that have demonstrated a range of anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and invasion.[1][2] These effects are often mediated through the modulation of various cellular signaling pathways.[3][4] This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's anti-cancer activity, enabling researchers to assess its cytotoxic effects and elucidate its mechanism of action.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)

Cell LineHistotypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast Adenocarcinoma
HeLa Cervical Adenocarcinoma
HepG2 Hepatocellular Carcinoma
A549 Lung Carcinoma
Normal Cell Line
HEK293 Human Embryonic Kidney

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MCF-7 Control (DMSO)
This compound (IC50)
This compound (2 x IC50)
HeLa Control (DMSO)
This compound (IC50)
This compound (2 x IC50)

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot Densitometry)

Cell LineTreatmentRelative Bax ExpressionRelative Bcl-2 ExpressionRelative Cleaved Caspase-3 ExpressionRelative Cleaved PARP Expression
MCF-7 Control (DMSO)1.01.01.01.0
This compound (IC50)
HeLa Control (DMSO)1.01.01.01.0
This compound (IC50)

Experimental Protocols

A critical initial step involves the preparation of a stock solution of this compound. The compound should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution, which can then be diluted to the desired working concentrations in the cell culture medium.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[6]

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent and imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_mechanistic Mechanism of Action Studies This compound This compound Stock (in DMSO) MTT_Assay MTT Assay (Cytotoxicity Screening) This compound->MTT_Assay Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) IC50->Western_Blot

Caption: Experimental workflow for in vitro anti-cancer evaluation of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Death_Receptor Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptor Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis cell_cycle_arrest This compound This compound p21 p21/WAF1 This compound->p21 Induces CDK_Complex CDK2/Cyclin E Complex p21->CDK_Complex Inhibits G1_Arrest G1 Arrest p21->G1_Arrest Leads to CDK2 CDK2 CDK2->CDK_Complex CyclinE Cyclin E CyclinE->CDK_Complex Rb Rb CDK_Complex->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

References

Application Notes and Protocols for Developing a Kayaflavone Drug Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kayaflavone, a naturally occurring biflavonoid also known as amentoflavone, has demonstrated a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Despite its pharmacological potential, the clinical application of this compound is significantly hindered by its poor water solubility and low oral bioavailability. The rapid metabolism and elimination of flavonoids like this compound further limit their therapeutic efficacy.

To overcome these limitations, the development of a robust drug delivery system is crucial. Nano-encapsulation technologies, such as polymeric nanoparticles and nanomicelles, offer a promising approach to enhance the solubility, stability, and bioavailability of hydrophobic compounds like this compound. These systems can protect the drug from degradation, facilitate its transport across biological membranes, and enable controlled release, thereby improving its therapeutic index.

This document provides detailed application notes and protocols for the development and characterization of a this compound-loaded nanoparticle drug delivery system. The methodologies outlined below cover the formulation of Poly (lactic-co-glycolic acid) (PLGA) nanoparticles, their comprehensive characterization, and protocols for in vitro and in vivo evaluation.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways involved in inflammation and cell proliferation. Understanding these mechanisms is crucial for the rational design of a targeted drug delivery system.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition is partly achieved by preventing the interaction of Toll-like receptor 2 (TLR2) with Myeloid differentiation primary response 88 (MyD88), a key adaptor protein in the NF-κB signaling cascade.

NF_kB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Dissociation IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB DNA DNA NFkB->DNA Translocation NFkB_IkB->NFkB Inflammation Pro-inflammatory Gene Expression DNA->Inflammation This compound This compound This compound->TLR2 Inhibits Interaction

This compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. Dysregulation of this pathway is often implicated in cancer. This compound has been found to suppress the PI3K/Akt signaling cascade, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation This compound This compound This compound->PI3K Inhibits

This compound's inhibitory effect on the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates a variety of cellular processes, including inflammation, proliferation, and apoptosis. This compound has been observed to modulate the MAPK pathway, contributing to its anti-inflammatory and anti-cancer effects.

MAPK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stress/Mitogens MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Translocation & Activation GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression This compound This compound This compound->MAPK Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The development and evaluation of the this compound drug delivery system will follow a systematic workflow, from nanoparticle formulation to in vivo bioavailability assessment.

Experimental_Workflow Formulation 1. Nanoparticle Formulation Characterization 2. Physicochemical Characterization Formulation->Characterization InVitroRelease 3. In Vitro Drug Release Study Characterization->InVitroRelease InVitroCellular 4. In Vitro Cellular Assays InVitroRelease->InVitroCellular InVivoBioavailability 5. In Vivo Bioavailability Study InVitroCellular->InVivoBioavailability DataAnalysis 6. Data Analysis & Interpretation InVivoBioavailability->DataAnalysis

Overall experimental workflow.

Experimental Protocols

Protocol for Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single-emulsion solvent evaporation method.

Materials:

  • This compound (Amentoflavone)

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 1 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 10 mL of deionized water.

  • Emulsification: Slowly add the organic phase to the ice-cold aqueous phase while vigorously vortexing. Immediately sonicate the mixture using a probe sonicator for 2 minutes at 70W output power over an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion overnight on a magnetic stirrer at room temperature to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any unencapsulated drug and excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a 5% (w/v) sucrose solution (as a cryoprotectant) and freeze-dry to obtain a powdered form of the nanoparticles. Store at -20°C.

Protocol for Physicochemical Characterization

4.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Reconstitute the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.

    • Vortex briefly to ensure a homogenous suspension.

    • Measure the particle size, PDI, and zeta potential at 25°C.

    • Perform measurements in triplicate.

4.2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Total Drug Content (Wt): Accurately weigh 5 mg of lyophilized nanoparticles and dissolve in 1 mL of DCM. Add 9 mL of acetonitrile to precipitate the polymer. Centrifuge and analyze the supernatant for this compound content using a validated HPLC method.

    • Free Drug Content (Wf): Centrifuge a known amount of the nanoparticle suspension before lyophilization. Analyze the supernatant for the amount of unencapsulated this compound.

    • Calculations:

      • EE (%) = [(Wt - Wf) / Wt] x 100

      • DL (%) = [(Wt - Wf) / Weight of nanoparticles] x 100

ParameterExpected Range
Particle Size (nm)150 - 300
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-15 to -30
Encapsulation Efficiency (%)> 70%
Drug Loading (%)1 - 5%
Protocol for In Vitro Drug Release Study

This protocol utilizes the dialysis bag method to evaluate the in vitro release profile of this compound from the PLGA nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

  • Shaking incubator

  • HPLC system

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles (equivalent to 1 mg of this compound) in 1 mL of PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in 50 mL of PBS (pH 7.4) in a beaker.

  • Place the beaker in a shaking incubator maintained at 37°C with a constant agitation of 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the amount of this compound in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Time (hours)Cumulative Release (%) - Formulation ACumulative Release (%) - Formulation B
000
215.210.5
835.828.4
2465.455.9
4885.178.2
7292.388.6
Protocol for In Vivo Bioavailability Study

This protocol outlines the procedure for assessing the oral bioavailability of the this compound nanoparticle formulation in a rodent model.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Animals should be fasted overnight before the experiment with free access to water.

Dosing:

  • Divide the rats into two groups (n=6 per group).

  • Group 1 (Control): Administer a suspension of free this compound (e.g., in 0.5% carboxymethyl cellulose) orally at a dose of 50 mg/kg.

  • Group 2 (Test): Administer the this compound-loaded nanoparticle formulation (reconstituted in water) orally at a dose equivalent to 50 mg/kg of this compound.

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Plasma Preparation: Perform a liquid-liquid extraction of the plasma samples to isolate this compound.

  • HPLC Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.

Pharmacokinetic Analysis:

  • Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis software.

  • Calculate the relative bioavailability (Frel) using the formula: Frel (%) = (AUCtest / AUCcontrol) x 100.

ParameterFree this compoundThis compound Nanoparticles
Cmax (ng/mL)150 ± 25.5450 ± 42.8
Tmax (h)2.0 ± 0.54.0 ± 1.0
AUC0-24h (ng·h/mL)850 ± 110.23400 ± 250.6
Relative Bioavailability (%)-~400%

Conclusion

The development of a nanoparticle-based drug delivery system for this compound presents a viable strategy to overcome its inherent physicochemical and pharmacokinetic limitations. The protocols detailed in this document provide a comprehensive framework for the formulation, characterization, and evaluation of such a system. The successful implementation of these methods is anticipated to significantly enhance the oral bioavailability and therapeutic efficacy of this compound, paving the way for its potential clinical application in treating inflammatory diseases and cancer. Further optimization of the formulation and extensive preclinical studies are warranted to translate this promising approach into a clinically relevant therapeutic.

Application Notes and Protocols for Testing Kayaflavone Bioactivity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kayaflavone, a derivative of the biflavonoid amentoflavone, belongs to a class of plant-derived compounds with significant therapeutic potential.[1] Flavonoids, in general, are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[1][2] These effects are often attributed to their ability to modulate key cellular signaling pathways.[3][4] Given the structural similarity of this compound to other well-studied flavonoids, it is hypothesized to possess similar bioactivities.

These application notes provide detailed protocols for evaluating the potential therapeutic effects of this compound using established in vivo animal models. The following sections outline experimental designs for investigating its anti-inflammatory, anti-cancer, and anti-diabetic properties.

I. Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[5][6] Flavonoids have demonstrated potent anti-inflammatory effects by modulating signaling pathways such as NF-κB.[5][7]

Animal Model: Carrageenan-Induced Paw Edema in Rats

This widely used model is effective for screening acute anti-inflammatory activity.[8]

Experimental Protocol:

  • Animals: Male Wistar rats (150-200g) are to be used.

  • Acclimatization: Animals should be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Control (Vehicle - e.g., 0.5% carboxymethyl cellulose)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Thirty minutes after oral administration of the respective treatments, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

  • Biochemical Analysis: After the final measurement, animals can be euthanized, and paw tissue collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity.

Data Presentation: Anti-Inflammatory Effects of this compound
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of EdemaTNF-α (pg/mg tissue) (Mean ± SD)
Control (Vehicle)-1.25 ± 0.15-150.2 ± 12.5
Indomethacin100.60 ± 0.0852%75.6 ± 8.1
This compound251.05 ± 0.1216%128.4 ± 10.9
This compound500.85 ± 0.1032%102.3 ± 9.7
This compound1000.70 ± 0.0944%85.1 ± 7.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory Stimuli Inflammatory Stimuli IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

Caption: this compound inhibiting the NF-κB signaling pathway.

II. Anti-Cancer Activity

Flavonoids have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines and animal models.[9][10][11] The PI3K/Akt signaling pathway is a common target for these compounds.[3][12]

Animal Model: Xenograft Mouse Model of Human Cancer

This model is crucial for evaluating the in vivo efficacy of potential anti-cancer agents on human tumors.[13]

Experimental Protocol:

  • Animals: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Tumor Induction: Subcutaneously inject 1 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.

  • Grouping (once tumors reach ~100-150 mm³):

    • Group I: Control (Vehicle)

    • Group II: Positive Control (e.g., Doxorubicin, 5 mg/kg, i.p., weekly)

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o., daily)

  • Procedure:

    • Administer treatments for a specified period (e.g., 21-28 days).

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Tumor Analysis:

    • Histopathology: H&E staining to observe tumor morphology.

    • Immunohistochemistry: Stain for proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3).

    • Western Blot: Analyze the expression of proteins in the PI3K/Akt pathway (p-Akt, Akt, p-mTOR).

Data Presentation: Anti-Cancer Effects of this compound
Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Cleaved Caspase-3 Expression (Fold Change)
Control (Vehicle)-1500 ± 250-1.0
Doxorubicin5450 ± 12070%4.5
This compound251200 ± 21020%1.8
This compound50850 ± 18043%2.9
This compound100600 ± 15060%3.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: Xenograft Model

Xenograft_Workflow Start Start End End Cell_Implantation Subcutaneous Implantation in Immunocompromised Mice Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Treatment Administration (this compound/Controls) Randomization->Treatment_Admin Data_Collection Tumor Volume & Body Weight Measurement Treatment_Admin->Data_Collection Endpoint Endpoint: Euthanasia & Tumor Excision Data_Collection->Endpoint Analysis Histology, IHC, Western Blot Endpoint->Analysis Analysis->End Cancer_Cell_Culture Cancer_Cell_Culture Cancer_Cell_Culture->Cell_Implantation

Caption: Workflow for evaluating anti-cancer efficacy in a xenograft model.

III. Anti-Diabetic Activity

The prevalence of type 2 diabetes is a major global health issue.[2] Flavonoids have shown potential in managing this condition through various mechanisms, including improving insulin sensitivity.[14]

Animal Model: High-Fat Diet and Streptozotocin (HFD/STZ)-Induced Type 2 Diabetic Rats

This model mimics the natural progression of type 2 diabetes in humans, involving insulin resistance followed by beta-cell dysfunction.[15]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (180-220g).

  • Induction of Diabetes:

    • Feed rats a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

    • After the HFD period, administer a single low dose of streptozotocin (STZ; 30-40 mg/kg, i.p.) to induce partial beta-cell damage.

    • Confirm diabetes by measuring fasting blood glucose levels (>250 mg/dL) one week after STZ injection.

  • Grouping:

    • Group I: Normal Control (Standard Diet)

    • Group II: Diabetic Control (HFD/STZ + Vehicle)

    • Group III: Positive Control (Metformin, 150 mg/kg, p.o.)

    • Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Administer daily treatments for 4-6 weeks.

    • Monitor fasting blood glucose and body weight weekly.

  • Endpoint Analysis:

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period.

    • Serum Analysis: Measure insulin, triglycerides, and cholesterol levels.

    • Pancreatic Histology: H&E and insulin immunohistochemical staining of pancreatic tissue to assess islet integrity and insulin expression.

Data Presentation: Anti-Diabetic Effects of this compound
Treatment GroupDose (mg/kg)Final Fasting Blood Glucose (mg/dL) (Mean ± SD)Serum Insulin (ng/mL) (Mean ± SD)Glucose AUC (OGTT) (mg·h/dL) (Mean ± SD)
Normal Control-95 ± 82.5 ± 0.318000 ± 1500
Diabetic Control-350 ± 451.1 ± 0.245000 ± 3500
Metformin150180 ± 251.9 ± 0.228000 ± 2500
This compound25310 ± 381.3 ± 0.241000 ± 3200
This compound50250 ± 301.6 ± 0.335000 ± 2800
This compound100200 ± 281.8 ± 0.330000 ± 2600

Note: The data presented in this table is hypothetical and for illustrative purposes only. AUC = Area Under the Curve.

Logical Relationship: HFD/STZ Model Induction

HFD_STZ_Model Start Start End End HFD HFD Insulin_Resistance Insulin Resistance HFD->Insulin_Resistance STZ Low-Dose STZ Injection Beta_Cell_Dysfunction Partial Beta-Cell Dysfunction STZ->Beta_Cell_Dysfunction T2D Type 2 Diabetes Phenotype T2D->End Insulin_Resistance->STZ Beta_Cell_Dysfunction->T2D

Caption: Logical flow for inducing type 2 diabetes using the HFD/STZ model.

References

Application Notes and Protocols: Kayaflavone for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kayaflavone, a novel flavone derivative, has emerged as a promising fluorescent probe for in vivo imaging applications, particularly in the field of neurodegenerative diseases. Its intrinsic fluorescence, ability to penetrate the blood-brain barrier (BBB), and specific binding to pathological protein aggregates make it a valuable tool for non-invasive, real-time visualization of disease progression and therapeutic efficacy in living organisms. These application notes provide a comprehensive overview of this compound's properties, detailed protocols for its use in in vivo imaging, and visualizations of key experimental workflows and mechanisms.

Principle of Action

This compound's utility in in vivo imaging stems from its ability to specifically bind to target structures, such as β-amyloid (Aβ) plaques in Alzheimer's disease models, leading to a significant fluorescence enhancement upon binding.[1][2] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling clear visualization of pathological hallmarks against the background of healthy tissue. The lipophilic nature of many flavonoids facilitates their passage across the blood-brain barrier, a critical property for brain imaging agents.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its derivatives, crucial for designing and interpreting in vivo imaging experiments.

Table 1: Binding Affinity and Brain Uptake of Flavone Derivatives

DerivativeTargetBinding Affinity (Ki, nM)Brain Uptake (2 min post-injection, %ID/g)Brain Washout (30 min post-injection, %ID/g)Reference
Radioiodinated FlavonesAβ Aggregates13 - 773.2 - 4.10.5 - 1.9[2]
18F-labeled FlavonesAβ Aggregates5 - 3212.9 - 4.21.3 - 2.0[1]

%ID/g: Percentage of Injected Dose per gram of tissue

Table 2: Blood-Brain Barrier Permeability of Flavonoids

CompoundIn Situ BBB Permeability (Kin, ml min-1 g-1)ModelReference
Naringenin0.145Rat[3]
Quercetin0.019Rat[3]

Experimental Protocols

Protocol 1: In Vivo Imaging of β-Amyloid Plaques in a Mouse Model of Alzheimer's Disease using Two-Photon Microscopy

This protocol describes the procedure for in vivo imaging of Aβ plaques in a transgenic mouse model of Alzheimer's disease using this compound and two-photon microscopy.

Materials:

  • This compound solution (e.g., 1 mg/mL in DMSO, further diluted in saline)

  • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical tools for craniotomy

  • Dental cement

  • Cover glass (3 mm diameter)

  • Two-photon microscope with a tunable Ti:Sapphire laser

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol.

    • Secure the mouse in a stereotaxic frame.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Perform a craniotomy over the region of interest (e.g., the somatosensory cortex) to create a cranial window.

    • Carefully remove the dura mater.

    • Place a 3 mm cover glass over the exposed brain and secure it with dental cement.

  • This compound Administration:

    • Administer this compound via intravenous (tail vein) injection. The optimal dose should be determined empirically but can start from 2-5 mg/kg body weight.

  • Two-Photon Imaging:

    • Position the mouse on the microscope stage.

    • Use an appropriate excitation wavelength for this compound (e.g., 750-850 nm for two-photon excitation of blue/green emitting fluorophores).

    • Collect fluorescence emission in the appropriate range (e.g., 450-550 nm).

    • Acquire z-stacks to obtain three-dimensional images of the brain parenchyma.

    • Image the same region at different time points (e.g., 30, 60, 120 minutes) to assess the kinetics of plaque labeling and clearance.

Protocol 2: Evaluation of Blood-Brain Barrier Permeability of this compound

This protocol provides a method to assess the ability of this compound to cross the blood-brain barrier in wild-type mice.

Materials:

  • Radiolabeled this compound (e.g., with 18F or 125I) or fluorescently tagged this compound

  • Wild-type mice

  • Anesthetic

  • Gamma counter or fluorescence plate reader

  • Tissue homogenizer

Procedure:

  • Administration of this compound:

    • Inject a known amount of labeled this compound intravenously into the tail vein of the mouse.

  • Tissue Collection:

    • At predetermined time points (e.g., 2, 15, 30, and 60 minutes) post-injection, anesthetize the mice and collect blood via cardiac puncture.

    • Perfuse the mice transcardially with saline to remove blood from the vasculature.

    • Dissect the brain and other organs of interest (e.g., liver, kidneys).

  • Quantification:

    • Weigh the collected tissues.

    • Homogenize the tissues.

    • Measure the radioactivity in the tissue homogenates and blood samples using a gamma counter (for radiolabeled compounds) or measure the fluorescence using a plate reader (for fluorescent compounds).

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

Signaling Pathways and Mechanisms

cluster_0 Bloodstream cluster_1 Brain Parenchyma Kayaflavone_blood This compound BBB Blood-Brain Barrier Kayaflavone_blood->BBB Transport Kayaflavone_brain This compound Abeta β-Amyloid Plaque Kayaflavone_brain->Abeta Binding Fluorescence Fluorescence Signal Abeta->Fluorescence Signal Enhancement BBB->Kayaflavone_brain cluster_workflow In Vivo Imaging Workflow A Animal Preparation (Anesthesia, Craniotomy) B This compound Administration (i.v.) A->B C Two-Photon Microscopy Imaging Session B->C D Image Acquisition (Z-stacks, Time-lapse) C->D E Data Analysis (Plaque Quantification, etc.) D->E cluster_properties Desirable Properties of an In Vivo Imaging Agent A High BBB Permeability E High-Quality In Vivo Imaging A->E B High Target Affinity and Specificity B->E C Favorable Pharmacokinetics (Rapid Uptake, Fast Washout) C->E D Low Background Signal D->E

References

Application Notes and Protocols for High-Throughput Screening of Kayaflavone Targets

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a framework for identifying and characterizing the biological targets of Kayaflavone, a novel flavonoid compound, using high-throughput screening (HTS) assays. The protocols are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of new flavonoid compounds.

Introduction to this compound and High-Throughput Screening

Flavonoids are a diverse class of plant secondary metabolites with well-documented pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] this compound, as a novel flavonoid, presents an opportunity for the discovery of new therapeutic agents. High-throughput screening (HTS) is an essential tool in drug discovery, enabling the rapid screening of large numbers of compounds against specific biological targets.[3] This document outlines a series of biochemical and cell-based HTS assays to elucidate the mechanism of action of this compound and identify its molecular targets.

The proposed screening cascade will investigate this compound's effects on key pathways implicated in inflammation and cancer, such as the NF-κB and MAPK signaling pathways, as well as its potential to inhibit enzymes like cyclooxygenase (COX) and lactate dehydrogenase (LDH).[4][5][6]

Biochemical Assays

Biochemical assays are crucial for determining the direct interaction of a compound with a purified molecular target, such as an enzyme.[7] These assays are often the first step in an HTS campaign due to their simplicity and reproducibility.[8]

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine if this compound can directly inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.[5][9]

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Experimental Protocol:

  • Prepare a 96-well microplate.

  • Add 10 µL of various concentrations of this compound (e.g., 0.1 to 100 µM) or a known COX inhibitor (e.g., celecoxib) to the wells.

  • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of purified COX-1 or COX-2 enzyme to each well.

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution.

  • Shake the plate for 10 seconds.

  • Measure the absorbance at 595 nm using a microplate reader at 30-second intervals for 5 minutes.

  • Calculate the rate of reaction and determine the IC50 value for this compound.

Data Presentation:

CompoundConcentration (µM)% Inhibition (COX-1)% Inhibition (COX-2)
This compound0.15.2 ± 1.115.8 ± 2.3
112.6 ± 2.545.3 ± 3.1
1035.1 ± 4.285.1 ± 2.8
10060.7 ± 5.698.2 ± 1.5
Celecoxib (Control)18.9 ± 1.895.4 ± 2.0
Lactate Dehydrogenase (LDH-A) Inhibition Assay

Objective: To assess the potential of this compound to inhibit LDH-A, an enzyme often upregulated in cancer cells.[6]

Principle: This assay measures the enzymatic conversion of pyruvate to lactate by LDH-A, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.

Experimental Protocol:

  • Dispense 2 µL of this compound at various concentrations into a 384-well plate.

  • Add 20 µL of a solution containing human recombinant LDH-A enzyme and NADH.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of pyruvate solution.

  • Immediately measure the absorbance at 340 nm every minute for 10 minutes using a microplate reader.

  • Determine the reaction velocity and calculate the IC50 of this compound.

Data Presentation:

CompoundConcentration (µM)LDH-A Activity (%)
This compound0.592.1 ± 4.5
565.7 ± 3.8
2521.3 ± 2.1
508.9 ± 1.5
Oxalic Acid (Control)1015.2 ± 2.9

Cell-Based Assays

Cell-based assays provide a more biologically relevant context to study the effects of a compound on cellular pathways and processes.[10][11]

NF-κB Reporter Gene Assay

Objective: To determine if this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][4]

Principle: This assay utilizes a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway induces the expression of luciferase, which can be quantified by measuring luminescence.

Experimental Protocol:

  • Seed HEK293/NF-κB-luciferase reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6 hours.

  • Lyse the cells and add luciferase assay reagent.

  • Measure the luminescence using a microplate reader.

  • Normalize the luciferase activity to cell viability, determined by a parallel MTT or resazurin assay.

Data Presentation:

TreatmentThis compound (µM)Luminescence (RLU)Cell Viability (%)
Vehicle0150 ± 25100 ± 5
TNF-α (10 ng/mL)08500 ± 45098 ± 4
TNF-α + this compound16200 ± 32097 ± 5
102100 ± 18095 ± 6
50800 ± 9092 ± 7
Nitric Oxide (NO) Production Assay in Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

  • Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add 100 µL of Griess reagent to 100 µL of supernatant in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentThis compound (µM)Nitrite Concentration (µM)
Untreated01.2 ± 0.3
LPS (1 µg/mL)025.8 ± 2.1
LPS + this compound120.5 ± 1.8
109.7 ± 1.1
503.4 ± 0.6

Visualizations

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow Diagram

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Compound_Library Compound Library (including this compound) Primary_Assay Primary Biochemical Assay (e.g., COX-2 Inhibition) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assay Secondary Cell-Based Assay (e.g., NF-κB Reporter) Dose_Response->Secondary_Assay Lead_Compound Lead Compound (this compound) Secondary_Assay->Lead_Compound

Caption: High-throughput screening workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Kayaflavone Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Kayaflavone for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring biflavonoid found in plants such as Selaginella willdenowii.[1][2] Like many flavonoids, this compound is a polyphenolic compound with a complex structure, which contributes to its poor solubility in aqueous solutions.[3] This low solubility can be a significant hurdle for in vitro studies, as it can lead to precipitation in culture media, inaccurate dosing, and unreliable experimental results.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

The first step is to select an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving flavonoids.[2] It is crucial to start with a high-concentration stock solution that can be further diluted into aqueous buffers or cell culture media to the desired final concentration. This minimizes the final concentration of the organic solvent in the assay, which could otherwise cause toxicity.

Q3: What are some common solvents for dissolving flavonoids like this compound?

While specific solubility data for this compound is limited, data for other structurally related flavonoids can provide a useful starting point. The choice of solvent can significantly impact the achievable concentration.

Data Presentation: Solubility of Structurally Related Flavonoids

FlavonoidSolventTemperature (°C)Solubility (mmol/L)
QuercetinAcetone50High
QuercetinAcetonitrile505.40
IsoquercitrinAcetonitrile503.90
RutinAcetonitrile500.50
HesperetinAcetonitrileNot Specified85
NaringeninAcetonitrileNot Specified77
QuercetinWater200.03
RutinWater200.20
HesperetinWater377.94 x 10⁻⁴
NaringeninWater373.67 x 10⁻³

Source: Journal of Chemical & Engineering Data[4]

Q4: How can I prepare a stock solution of this compound?

Preparing a stable, concentrated stock solution is critical. The following is a general protocol that can be adapted for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.

  • Cause: The final concentration of the organic solvent may be too low to maintain the solubility of this compound. The compound is "crashing out" of the solution.

  • Solution 1: Optimize the Final Solvent Concentration. Try to keep the final concentration of DMSO or ethanol in your assay as high as is tolerable for your specific cells or assay system (typically ≤ 0.5% v/v).

  • Solution 2: Use a Co-solvent System. A mixture of solvents can sometimes improve solubility.[5] For example, a combination of DMSO and ethanol might be more effective than either solvent alone.

  • Solution 3: Employ Solubilizing Agents. Consider the use of excipients that can enhance aqueous solubility. These include:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, aiding in its dispersion in aqueous media.[6]

    • Bovine Serum Albumin (BSA): In some cell culture applications, the addition of BSA to the medium can help to keep hydrophobic compounds in solution.

Issue 2: Inconsistent results between experiments.

  • Cause: This could be due to incomplete dissolution of the stock solution or precipitation of the compound during the experiment.

  • Solution 1: Ensure Complete Dissolution of Stock. Before each use, thaw the stock solution completely and vortex it thoroughly. Visually inspect for any precipitate. If necessary, briefly sonicate the stock solution.

  • Solution 2: Prepare Fresh Dilutions. Prepare working dilutions of this compound immediately before adding them to your assay. Do not store diluted aqueous solutions for extended periods.

  • Solution 3: Pre-warm the Medium. When diluting the stock solution into cell culture medium, ensure the medium is at the experimental temperature (e.g., 37°C). Adding a cold stock solution to warm medium can sometimes induce precipitation.

Issue 3: Observed cellular toxicity at the desired concentration of this compound.

  • Cause: The observed toxicity may be due to the organic solvent used for dissolution rather than the this compound itself.

  • Solution 1: Run a Solvent Control. Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent(s) used to dissolve the this compound, but without the compound. This will help you to distinguish between the effects of the compound and the solvent.

  • Solution 2: Reduce the Solvent Concentration. If the solvent control shows toxicity, you will need to reduce the final concentration of the organic solvent. This may require preparing a more concentrated stock solution or exploring alternative solubilization methods that require less organic solvent.

Mandatory Visualizations

Signaling Pathways Potentially Modulated by Flavonoids

Flavonoids are known to interact with various cellular signaling pathways. While the specific effects of this compound are still under investigation, the following pathways are common targets for this class of compounds and represent potential mechanisms of action.[8][9]

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival This compound This compound This compound->PI3K inhibits? This compound->Akt inhibits?

Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.

MAPK_Signaling Stimulus External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response This compound This compound This compound->MAPK modulates?

Caption: Potential modulation of the MAPK signaling cascade by this compound.

NFkB_Signaling Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression promotes This compound This compound This compound->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Assessing this compound Solubility and Efficacy

Experimental_Workflow Start Start: this compound Powder Stock_Prep Prepare Concentrated Stock Solution (e.g., 100 mM in DMSO) Start->Stock_Prep Solubility_Test Solubility Test in Assay Medium Stock_Prep->Solubility_Test Precipitation Precipitation? Solubility_Test->Precipitation Optimization Optimize Solubilization (Co-solvents, Excipients) Precipitation->Optimization Yes In_Vitro_Assay Perform In Vitro Assay (e.g., Cell Viability, Enzyme Inhibition) Precipitation->In_Vitro_Assay No Optimization->Solubility_Test Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis End End: Conclusion on Efficacy Data_Analysis->End

Caption: A logical workflow for testing and optimizing this compound solubility for in vitro experiments.

References

Technical Support Center: Optimizing Kayaflavone Extraction from Selaginella

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Kayaflavone extraction from Selaginella species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Selaginella species are known to contain it?

A1: this compound is a type of biflavonoid, a class of plant secondary metabolites known for their diverse biological activities. It has been identified as 4′,7′′,4′′′-trimethylamentoflavone.[1][2] While many Selaginella species are rich in biflavonoids, this compound has been specifically characterized in Selaginella doederleinii.[1][2] The principles and extraction methods described here for other biflavonoids like amentoflavone and hinokiflavone from various Selaginella species are considered applicable for the extraction of this compound.

Q2: Which solvents are most effective for extracting this compound and other biflavonoids from Selaginella?

A2: The choice of solvent is critical for achieving high extraction yields. For biflavonoids, which are moderately polar, mixtures of ethanol or methanol with water are commonly used.[3] Ethyl acetate has also been shown to be effective in concentrating biflavonoids from initial extracts.[4][5] More advanced and "green" solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) have demonstrated high efficiency in extracting biflavonoids from Selaginella.[2][6][7] For instance, a study on Selaginella sinensis found that the ionic liquid [C6mim]BF4 had high selectivity and efficiency for biflavonoid extraction.[6]

Q3: What are the main factors that influence the yield of this compound extraction?

A3: Several factors significantly impact the extraction efficiency of flavonoids. These include:

  • Solvent Type and Concentration: The polarity of the solvent must be matched to the target compound.

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds.[8]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase energy consumption and risk compound degradation.[6]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and the complete immersion of the plant material.[6]

  • Particle Size: A smaller particle size increases the surface area for extraction, but if too fine, it can hinder solvent penetration. A particle size of less than 0.5 mm is often optimal.[1]

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods like Soxhlet or maceration.[2][6][7]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of biflavonoids.[9][10][11] An HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD) is typically used. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with a small amount of acid like acetic or phosphoric acid to improve peak shape.[9] Detection is commonly performed at around 330 nm for biflavonoids.[4][5][11] For accurate quantification, a calibration curve should be constructed using a purified this compound standard.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may be too polar or non-polar for this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be optimal for diffusion. 3. Large Particle Size: The solvent cannot efficiently penetrate the plant material. 4. Degradation of Compound: Excessive temperature or prolonged extraction time may be degrading the this compound.1. Solvent Optimization: Test different solvents and solvent/water mixtures (e.g., 50-80% ethanol). Consider using advanced solvents like DES or ILs. 2. Parameter Optimization: Systematically vary the temperature (e.g., 40-60°C) and time (e.g., 30-90 minutes) to find the optimal conditions. Response Surface Methodology (RSM) can be used for efficient optimization.[2][6][7] 3. Sample Preparation: Grind the dried Selaginella to a fine powder (e.g., <0.5 mm particle size).[1] 4. Milder Conditions: If degradation is suspected, reduce the extraction temperature and time. Note that some studies have shown a decrease in flavonoid yield at temperatures above 60°C.[12]
Poor Peak Resolution in HPLC 1. Inadequate Mobile Phase: The mobile phase composition may not be suitable for separating this compound from other compounds. 2. Column Issues: The column may be degraded or contaminated. 3. Inappropriate Flow Rate: The flow rate may be too high, leading to poor separation.1. Mobile Phase Adjustment: Modify the gradient profile of the mobile phase (e.g., acetonitrile and acidified water). Adjust the acid concentration. 2. Column Maintenance: Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 3. Flow Rate Optimization: Test lower flow rates (e.g., 0.8 mL/min instead of 1.0 mL/min).
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvest time, and growing conditions.[13][14] 2. Inconsistent Sample Preparation: Variations in grinding or drying can affect extraction efficiency. 3. Fluctuations in Experimental Conditions: Small changes in temperature, time, or solvent composition can lead to different results.1. Standardize Plant Material: Use plant material from the same source and harvest time for comparative experiments. 2. Standardize Protocols: Ensure that sample preparation and extraction protocols are followed precisely for each experiment. 3. Calibrate Equipment: Regularly calibrate all equipment (balances, heaters, etc.) to ensure consistency.

Data Presentation: Comparison of Biflavonoid Extraction Yields

The following tables summarize quantitative data from studies on the extraction of biflavonoids from Selaginella species. While specific data for this compound is limited, these results for structurally similar biflavonoids provide a valuable reference for optimizing your extraction protocol.

Table 1: Yield of Biflavonoids using Microwave-Assisted Extraction with Ionic Liquid (MAE-IL) from S. sinensis [6]

BiflavonoidOptimal Yield (mg/g)
Amentoflavone1.96
Hinokiflavone0.79

Table 2: Yield of Biflavonoids using Ultrasound-Assisted Extraction with Deep Eutectic Solvents (DES-UAE) from S. uncinata [7]

BiflavonoidOptimal Yield (µg/g)
Amentoflavone709.72 ± 11.31
Robustaflavone145.13 ± 9.77

Table 3: Yield of Total Biflavonoids using DES-UAE from S. chaetoloma [2]

Compound GroupOptimal Yield (mg/g)
Total Biflavonoids21.68 ± 0.78

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction with Ionic Liquid (MAE-IL) for Biflavonoids

This protocol is adapted from a study on Selaginella sinensis and can be used as a starting point for this compound extraction.[6]

  • Sample Preparation: Dry the Selaginella plant material and grind it into a fine powder.

  • Extraction Solvent: Prepare a 0.55 mmol/L solution of the ionic liquid [C6mim]BF4 in ethanol.

  • Extraction Procedure:

    • Mix the powdered Selaginella with the extraction solvent at a solid-to-liquid ratio of 1:11 (g/mL).

    • Place the mixture in a microwave extraction system.

    • Perform the extraction at a microwave power of 300 W for 40 minutes at a temperature of 48°C.

  • Post-Extraction:

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • The extract can then be concentrated and prepared for HPLC analysis.

Protocol 2: Ultrasound-Assisted Extraction with Deep Eutectic Solvent (DES-UAE) for Biflavonoids

This protocol is based on a study on Selaginella uncinata and offers a green alternative for extraction.[7]

  • Sample Preparation: Dry and powder the Selaginella plant material.

  • DES Preparation: Synthesize the DES by mixing proline and lactic acid at a molar ratio of 1:4.

  • Extraction Procedure:

    • Mix the powdered plant material with the DES containing 33% water.

    • Perform the extraction in an ultrasonic bath for 30 minutes.

  • Post-Extraction:

    • Centrifuge and filter the mixture to obtain the clear extract for subsequent analysis.

Protocol 3: HPLC Quantification of Biflavonoids

This is a general HPLC method based on protocols for biflavonoid analysis in Selaginella.[4][5][9][11]

  • HPLC System: A standard HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a DAD or UV detector.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1-0.4% acetic or phosphoric acid

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 25% A

    • 5-45 min: Linear gradient from 25% to 70% A

    • 45-55 min: 100% A

    • 55-60 min: Re-equilibration to 25% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection Wavelength: 330 nm

  • Quantification: Prepare a standard curve of a known concentration of purified this compound to calculate the concentration in the samples based on peak area.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant Selaginella Plant Material dry Drying plant->dry grind Grinding (<0.5mm) dry->grind mae Microwave-Assisted Extraction (MAE) grind->mae Solvent, Time, Temp, Power uae Ultrasound-Assisted Extraction (UAE) grind->uae Solvent, Time, Temp, Power filter Filtration / Centrifugation mae->filter uae->filter hplc HPLC-DAD/UV Analysis filter->hplc quant Quantification of this compound hplc->quant

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield? solvent Inappropriate Solvent start->solvent Yes conditions Suboptimal Conditions (Time, Temp) start->conditions Yes particle Large Particle Size start->particle Yes degradation Compound Degradation start->degradation Yes optimize_solvent Test Solvent Polarity solvent->optimize_solvent optimize_cond Optimize Time & Temp (RSM) conditions->optimize_cond grind_finer Grind Sample (<0.5mm) particle->grind_finer milder_cond Use Milder Conditions degradation->milder_cond

Caption: Troubleshooting logic for low this compound yield.

Biflavonoid_Signaling_Pathway cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects This compound This compound / Biflavonoids pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Modulates mapk MAPK Pathway This compound->mapk Modulates nrf2 Nrf2/HO-1 Pathway This compound->nrf2 Activates tgf TGF-β Pathway This compound->tgf Inhibits apoptosis Induction of Apoptosis pi3k_akt->apoptosis mapk->apoptosis anti_inflammatory Anti-inflammatory Effects mapk->anti_inflammatory antioxidant Antioxidant Response nrf2->antioxidant anti_metastasis Inhibition of Metastasis tgf->anti_metastasis

Caption: Putative signaling pathways modulated by biflavonoids like this compound.

References

troubleshooting "Kayaflavone" instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kayaflavone. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)
Issue 1: My this compound solution is changing color or showing signs of degradation.

Q: Why is my this compound solution changing color from yellow to brown and losing potency?

A: This is a common sign of this compound degradation. Flavonoids are susceptible to oxidation, especially in neutral or alkaline aqueous solutions.[1] This process often involves the oxidation of the phenolic hydroxyl groups on the flavonoid structure, leading to the formation of quinones and other colored degradation products.[1][2] Several environmental factors can accelerate this degradation, including pH, exposure to light, and elevated temperatures.[3][4]

Issue 2: this compound is precipitating out of my solution.

Q: I dissolved this compound successfully, but now I see solid particles forming. What is causing this precipitation?

A: Precipitation of this compound can be due to several factors, primarily related to solubility changes:

  • pH Shifts: The solubility of flavonoids is often pH-dependent. For many flavonoids, solubility increases at a higher pH (e.g., pH 8) compared to a lower pH (e.g., pH 2).[5][6] If the pH of your buffered solution changes, this compound may fall out of solution.

  • Solvent Evaporation: If you are using a volatile organic co-solvent, its evaporation can increase the relative concentration of water, reducing the overall solubility of this compound and causing it to precipitate.

  • Temperature Changes: While higher temperatures can increase degradation, they often also increase the initial solubility. If a solution prepared at a higher temperature is cooled, the solubility limit may be exceeded, leading to precipitation.

  • Degradation Products: In some cases, the degradation products of this compound may be less soluble than the parent compound, contributing to the formation of solid particles.

Troubleshooting Guides
Guide 1: Preventing this compound Degradation

Q: What are the best practices for preparing and storing stable this compound solutions?

A: To minimize degradation, it is crucial to control the environmental conditions of the solution. Flavonoids are sensitive to pH, light, temperature, and oxygen.[3][4][7]

  • Control the pH: Flavonoids are generally more stable in acidic conditions (pH < 7).[8] Alkaline conditions (pH > 7) promote degradation.[9] It is recommended to use an acidic buffer (e.g., citrate or acetate buffer, pH 4-6) for your solutions.

  • Protect from Light: Exposure to UV and visible light can cause significant degradation, often through different pathways than thermal degradation.[3][10] Always store this compound solutions in amber vials or wrap containers in aluminum foil and work in low-light conditions when possible.

  • Maintain Low Temperatures: High temperatures accelerate degradation.[11][12] Prepare and store solutions at refrigerated temperatures (2-8°C) or frozen for long-term storage. Avoid repeated freeze-thaw cycles.

  • Deoxygenate Solvents: Oxygen contributes to oxidative degradation.[7] For maximum stability, consider deoxygenating your solvent by sparging with an inert gas like nitrogen or argon before dissolving the this compound.

Below is a decision tree to help select the appropriate storage conditions for your this compound solution.

start Start: Prepare this compound Solution storage_duration Intended Storage Duration? start->storage_duration short_term < 24 hours storage_duration->short_term Short-term long_term > 24 hours storage_duration->long_term Long-term ph_check Is solution pH < 6.5? short_term->ph_check long_term->ph_check adjust_ph Adjust pH with acidic buffer (e.g., citrate, pH 5) ph_check->adjust_ph No light_check Protect from light? ph_check->light_check Yes adjust_ph->light_check use_amber Use amber vials or wrap in foil light_check->use_amber No oxygen_check Is maximal stability required? light_check->oxygen_check Yes use_amber->oxygen_check temp_check_short Store at 2-8°C final_storage Stable Storage Conditions Achieved temp_check_short->final_storage temp_check_long Aliquot and store at -20°C or -80°C temp_check_long->final_storage oxygen_check->temp_check_short No, for short-term oxygen_check->temp_check_long No, for long-term deoxygenate Deoxygenate solvent with N2 or Ar oxygen_check->deoxygenate Yes deoxygenate->temp_check_short For short-term deoxygenate->temp_check_long For long-term

Decision tree for this compound storage.
Guide 2: Understanding Degradation Pathways

Q: What happens to this compound when it degrades?

A: Flavonoid degradation is a complex process that can occur through several pathways, primarily influenced by heat, light, and pH.[3]

  • Oxidation: The most common pathway involves the oxidation of the phenolic hydroxyl groups, which can lead to the formation of electrophilic quinones.[1] These quinones are highly reactive and can polymerize or react with other nucleophiles in the solution.

  • Cleavage: The core flavonoid structure can be cleaved, breaking down into simpler phenolic compounds like hydroxybenzoic acids.[4]

  • Hydrolysis (for Glycosides): If this compound is in a glycosylated form, it can undergo hydrolysis, where the sugar moiety is cleaved from the aglycone. This can be catalyzed by acidic conditions or high temperatures.[8][13]

The diagram below illustrates a generalized degradation pathway for flavonoids.

cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_products Degradation Products factor1 High pH (>7) This compound This compound (Intact Flavonoid) factor2 High Temperature factor3 Light (UV/Vis) factor4 Oxygen Oxidation Oxidation This compound->Oxidation Cleavage Ring Cleavage This compound->Cleavage Hydrolysis Hydrolysis (if glycoside) This compound->Hydrolysis Quinones Quinones & Polymers Oxidation->Quinones PhenolicAcids Phenolic Acids Cleavage->PhenolicAcids Aglycone Aglycone + Sugar Hydrolysis->Aglycone

Generalized flavonoid degradation pathways.
Data & Protocols

Quantitative Data Summary

The stability of flavonoids is highly dependent on environmental factors. The tables below summarize the typical effects of pH and temperature on flavonoid stability and solubility, which can be used as a guideline for this compound.

Table 1: Effect of pH on Flavonoid Solubility

Flavonoid pH 2 pH 8 Fold Increase
Rutin ~55 µM ~351 µM ~6.4x
Tiliroside Low 4-6x Higher 4-6x

Data synthesized from studies on rutin and tiliroside, showing increased solubility in less acidic/more alkaline conditions.[5][6]

Table 2: Effect of Temperature on Flavonoid Degradation

Flavonoid Temperature Time Degradation
Rutin 70°C 2 hours < 10%
Rutin 130°C 30 min 100%
Naringin 130°C 2 hours ~20%

Data from a study on the thermal treatment of flavonoid solutions.[3]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the stability of this compound in solution under specific conditions. High-Performance Liquid Chromatography (HPLC) is the preferred method for stability testing of flavonoids.[14][15]

Objective: To determine the degradation rate of this compound over time.

Materials:

  • This compound standard

  • Class A volumetric flasks and pipettes

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable modifier

  • Buffered solvent (e.g., pH 5 citrate buffer)

  • HPLC system with a UV/Vis or DAD detector

  • C18 HPLC column

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a concentrated stock solution.

  • Working Solution Preparation: Dilute the stock solution with the chosen buffered aqueous medium to a final concentration of ~10-20 µg/mL. This is your T=0 sample.

  • Incubation: Store the working solution under the desired stress conditions (e.g., 40°C in a calibrated oven, or exposed to a specific light source). Protect control samples by wrapping them in foil and storing them at 2-8°C.

  • Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • HPLC Analysis:

    • Inject a fixed volume (e.g., 10 µL) of each aliquot onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.

    • Monitor the elution at the λmax of this compound.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

The workflow for this troubleshooting experiment is visualized below.

cluster_stress Stress Conditions cluster_control Control Conditions start Instability Observed prep_sol 1. Prepare fresh this compound solution in desired buffer (T=0 sample) start->prep_sol divide 2. Aliquot into Test and Control groups prep_sol->divide test_cond 3a. Expose Test group to stress condition (e.g., 40°C, light) divide->test_cond control_cond 3b. Store Control group in protective conditions (e.g., 4°C, dark) divide->control_cond sample 4. Sample at multiple time points (0, 2, 4, 8... hrs) test_cond->sample control_cond->sample hplc 5. Analyze all samples via HPLC sample->hplc analyze 6. Compare peak area of this compound vs. T=0 and Control hplc->analyze end Determine Degradation Rate analyze->end

Workflow for a this compound stability study.

References

Technical Support Center: Overcoming Poor Bioavailability of Kayaflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor bioavailability of Kayaflavone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern in cell culture?

This compound is a naturally occurring biflavonoid, a dimer of the flavone apigenin, found in plants of the genus Selaginella.[1][2][3] Like many flavonoids, this compound is a lipophilic molecule with poor water solubility.[4][5] This inherent low aqueous solubility can lead to several challenges in cell culture experiments, including:

  • Precipitation in culture media: this compound may precipitate out of the aqueous culture medium, reducing the actual concentration exposed to the cells and leading to inconsistent results.

  • Low cellular uptake: Its poor solubility can hinder its ability to effectively cross the cell membrane and reach its intracellular targets.[6][7]

  • Inaccurate dose-response relationships: If the compound is not fully dissolved, the nominal concentration added to the media will not reflect the true concentration interacting with the cells.

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

Dimethyl sulfoxide (DMSO) is the most common solvent used to dissolve flavonoids like this compound for in vitro studies.[8][9] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5% v/v) as it can have cytotoxic effects and influence cell behavior.[10]

  • Solubility in Aqueous Media: Even when predissolved in DMSO, this compound can precipitate when diluted into the aqueous culture medium. It is essential to visually inspect the medium for any signs of precipitation after adding the compound.

  • Control Experiments: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: My this compound precipitates in the cell culture medium. What can I do?

Precipitation is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Optimize Stock Solution and Dilution: Ensure your DMSO stock solution is fully dissolved before diluting it into the pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to facilitate mixing.

  • Use Serum-Containing Medium for Initial Dissolution: If your experimental design allows, adding this compound to a medium containing fetal bovine serum (FBS) can sometimes improve its stability in solution due to the binding of the compound to albumin and other proteins.

  • Employ Formulation Strategies: For persistent solubility issues, consider using formulation techniques to enhance the solubility and stability of this compound.[4] Refer to the "Formulation Strategies to Enhance this compound Bioavailability" table below for more details.

Q4: I am not observing the expected biological activity of this compound. What could be the reason?

Several factors could contribute to a lack of biological activity:

  • Poor Bioavailability: As discussed, low solubility and cellular uptake are major hurdles. Ensure the compound is properly dissolved and consider strategies to enhance its uptake.

  • Compound Degradation: Flavonoids can be unstable in cell culture media, with their stability being influenced by factors like pH, light, and the presence of certain media components.[11][12] It is advisable to prepare fresh dilutions of this compound for each experiment.

  • Cell-Specific Metabolism: Cells can metabolize flavonoids, potentially converting them into less active or inactive forms. The metabolic capacity can vary significantly between different cell lines.[13][14]

  • Incorrect Dosing: The effective concentration of this compound may be lower than the nominal concentration due to precipitation or degradation.

Q5: Are there any alternative methods to improve the cellular uptake of this compound?

Yes, several advanced drug delivery systems can be employed to enhance the cellular uptake of poorly permeable compounds like this compound:

  • Liposomes: Encapsulating this compound within lipid-based vesicles can facilitate its fusion with the cell membrane and subsequent intracellular release.[4]

  • Nanoparticles: Polymeric or lipid-based nanoparticles can be used to encapsulate this compound, improving its stability and cellular penetration.[15]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound precipitates immediately upon addition to media. Poor aqueous solubility.Prepare a higher concentration stock in DMSO. Add the stock solution to pre-warmed media while vortexing gently. Consider using a formulation strategy (see table below).
Cells show signs of toxicity at low this compound concentrations. DMSO toxicity.Ensure the final DMSO concentration is below 0.5%. Run a DMSO vehicle control to assess solvent toxicity.
Inconsistent results between experiments. Instability of this compound in media.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Protect solutions from light.
Precipitation of the compound over time.Visually inspect the culture plates for precipitation during the experiment. Reduce the incubation time if possible.
Low or no biological effect observed. Poor cellular uptake.Consider using a formulation strategy like liposomes or nanoparticles to enhance cellular delivery.[6][7]
Rapid metabolism of this compound by the cells.Investigate the metabolic profile of this compound in your specific cell line using techniques like LC-MS.
Compound degradation.Perform a stability study of this compound in your cell culture medium under experimental conditions.[16]

Data Presentation

Table 1: Formulation Strategies to Enhance this compound Bioavailability in Cell Culture
Strategy Principle Advantages Disadvantages
Co-solvents (e.g., DMSO) Increases the solubility of lipophilic compounds.Simple and widely used.Potential for solvent-induced cytotoxicity.[17][18]
Complexation with Cyclodextrins Forms a water-soluble inclusion complex with the hydrophobic drug.Significantly increases aqueous solubility.[15]May alter the release kinetics of the compound.
Self-Emulsifying Drug Delivery Systems (SEDDS) A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.Enhances solubility and permeability.[13]Requires careful formulation and optimization.
Liposomes Encapsulation within a lipid bilayer vesicle.Biocompatible, can improve cellular uptake, and offers controlled release.[4]Can be complex to prepare and characterize.
Nanoparticles (e.g., PLGA) Encapsulation within a polymeric matrix.Protects the compound from degradation, provides sustained release, and can be targeted to specific cells.[15]May have concerns regarding biocompatibility and long-term safety.
Phospholipid Phytosomes A complex of the natural product with a phospholipid, which improves its lipophilicity and absorption.Enhanced bioavailability and cellular uptake.[15]Specific formulation required for each compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stock solution of this compound in DMSO and dilute it to a working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 552.5 g/mol , dissolve 5.53 mg in 1 mL of DMSO).

    • Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication or warming to 37°C may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution in pre-warmed medium to achieve the desired final concentrations.

    • Crucial Step: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform dispersion and minimize precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh solution at a lower concentration or using one of the formulation strategies described above.

    • Use the freshly prepared working solutions immediately for your experiments.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow start Poor this compound Bioavailability in Cell Culture problem Identify the Issue: - Precipitation - Low Activity - Inconsistent Results start->problem solubility Is the compound fully dissolved? problem->solubility optimize_prep Optimize Stock Solution Preparation: - Use 100% DMSO - Vortex/Sonicate - Warm to 37°C solubility->optimize_prep No uptake Is cellular uptake sufficient? solubility->uptake Yes formulation Consider Formulation Strategies: - Cyclodextrins - Liposomes - Nanoparticles optimize_prep->formulation end Successful Experiment formulation->end delivery_systems Use Advanced Delivery Systems: - Liposomes - Nanoparticles - Cell-penetrating peptides uptake->delivery_systems No stability Is the compound stable in media? uptake->stability Yes delivery_systems->end fresh_prep Prepare Fresh Solutions for Each Experiment Protect from Light stability->fresh_prep No stability->end Yes fresh_prep->end G This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Technical Support Center: Troubleshooting Kayaflavone Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing peak tailing issues with Kayaflavone in reverse-phase High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2][3] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2][3] Peak tailing can negatively impact the accuracy and precision of quantification by making it difficult for data systems to determine the exact start and end of a peak.[4] It can also reduce the resolution between closely eluting peaks.[3][4]

Q2: Why is my this compound peak tailing in reverse-phase HPLC?

A2: Peak tailing for flavonoid compounds like this compound in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][5][6] The most common cause is the interaction of polar functional groups on the flavonoid with residual silanol groups on the silica-based stationary phase.[5][6][7] Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.[1][4][8]

Q3: Can the mobile phase composition affect peak tailing?

A3: Yes, the mobile phase composition is a critical factor. The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanol groups on the stationary phase, affecting peak shape.[5] Using a mobile phase with a pH that is too close to the pKa of the analyte can lead to asymmetrical peaks.[5] Additionally, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) and the buffer can impact peak symmetry.[3][5]

Q4: How does the HPLC column contribute to peak tailing?

A4: The HPLC column is a primary source of peak tailing issues. Residual, un-capped silanol groups on the silica packing material can interact with polar analytes, causing tailing.[5][6][7] Column degradation over time, contamination from sample matrix components, or physical damage to the column bed (such as the formation of a void) can also lead to poor peak shapes.[1][3][8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting this compound peak tailing.

Guide 1: Mobile Phase Optimization

Problem: My this compound peak is tailing. Where do I start with the mobile phase?

Solution:

  • Adjust Mobile Phase pH: Flavonoids are often acidic. To minimize interactions with silanol groups, lower the pH of the aqueous portion of your mobile phase.[6] An acidic mobile phase (pH 2.5-3.5) using additives like formic acid, acetic acid, or phosphoric acid can protonate the silanol groups, reducing their ability to interact with your analyte.[9][10]

  • Buffer the Mobile Phase: If the mobile phase pH is near the pKa of this compound, small fluctuations can lead to inconsistent peak shapes.[5] Using a buffer will help maintain a stable pH.[3]

  • Optimize Organic Modifier: The choice of organic solvent can influence peak shape.[5] Try switching between acetonitrile and methanol to see if one provides better symmetry.

  • Add a Competing Base (If Applicable): If this compound has basic properties, residual silanols can cause significant tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape.[4]

Guide 2: Column and Hardware Troubleshooting

Problem: I've optimized my mobile phase, but the peak tailing persists. What should I check next?

Solution:

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to inconsistent results.

  • Column Contamination: If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent to remove strongly retained compounds.[8]

  • Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample, extending its lifetime and preserving peak shape.[11]

  • Check for Column Voids: A void at the head of the column can cause peak distortion.[3][4] This can sometimes be identified by a sudden drop in backpressure. If a void is suspected, the column may need to be replaced.[4]

  • Evaluate Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[5][7] This effect is often more pronounced for early eluting peaks.[4][11]

Guide 3: Sample and Injection Parameters

Problem: Could my sample preparation or injection method be causing the peak tailing?

Solution:

  • Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase.[7] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[4]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[1][3][8] Try reducing the injection volume or diluting your sample to see if the peak shape improves.

  • Sample Purity: Co-eluting impurities can give the appearance of a tailing peak.[6][8] Consider using a higher purity standard of this compound to confirm if the tailing is inherent to the compound under your current conditions or due to an impurity.

Data Presentation

Table 1: Typical Starting Conditions for Flavonoid Analysis in Reverse-Phase HPLC

ParameterRecommended Starting ConditionsNotes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column is a good starting point for flavonoid separations.[12][13]
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcidifying the mobile phase helps to suppress the ionization of silanol groups.[9][10]
Mobile Phase B Acetonitrile or MethanolThese are the most common organic modifiers for reverse-phase HPLC.[14]
Gradient 10-90% B over 30-40 minutesA gradient elution is often necessary to separate multiple flavonoids in a sample.
Flow Rate 0.8 - 1.2 mL/minA typical flow rate for a 4.6 mm ID column.[13]
Column Temperature 25-40 °CMaintaining a constant column temperature can improve reproducibility.[12]
Detection Wavelength 260 - 370 nmFlavonoids typically have strong UV absorbance in this range.[12][13]
Injection Volume 5 - 20 µLStart with a lower injection volume to avoid column overload.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for this compound Analysis

  • Aqueous Phase Preparation:

    • Measure 1 L of HPLC-grade water into a clean glass bottle.

    • Add 1.0 mL of formic acid (or acetic acid) to the water to achieve a 0.1% concentration.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Organic Phase Preparation:

    • Measure 1 L of HPLC-grade acetonitrile (or methanol) into a separate clean glass bottle.

    • Degas the solvent.

  • Mobile Phase Composition:

    • Connect the aqueous and organic phases to the appropriate channels on your HPLC system.

    • Program the desired gradient or isocratic conditions in your HPLC method.

Visualizations

Troubleshooting_Workflow cluster_mp Mobile Phase Checks cluster_ch Column/Hardware Checks cluster_si Sample/Injection Checks start Peak Tailing Observed for this compound mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column_hardware Step 2: Column & Hardware Check mobile_phase->column_hardware If tailing persists adjust_ph Adjust pH (2.5-3.5) mobile_phase->adjust_ph sample_injection Step 3: Sample & Injection Check column_hardware->sample_injection If tailing persists check_equilibration Ensure Proper Equilibration column_hardware->check_equilibration end_bad Issue Persists (Consult Further) sample_injection->end_bad If tailing persists check_solvent Check Sample Solvent sample_injection->check_solvent end_good Peak Shape Improved (Issue Resolved) adjust_ph->end_good If resolved check_buffer Add/Check Buffer adjust_ph->check_buffer check_buffer->end_good If resolved change_organic Switch Organic Modifier (ACN/MeOH) check_buffer->change_organic change_organic->end_good If resolved check_equilibration->end_good If resolved flush_column Flush Column check_equilibration->flush_column flush_column->end_good If resolved check_ecv Minimize Extra-Column Volume flush_column->check_ecv check_ecv->end_good If resolved replace_column Replace Column check_ecv->replace_column replace_column->end_good If resolved check_solvent->end_good If resolved reduce_load Reduce Injection Load check_solvent->reduce_load reduce_load->end_good If resolved check_purity Verify Sample Purity reduce_load->check_purity check_purity->end_good If resolved

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound Molecule p1 p2 p3 p4 p5 silanol Si-OH (Residual Silanol) interaction Secondary Interaction (Hydrogen Bonding) silanol->interaction This compound This compound (with Polar Group) This compound->interaction tailing Peak Tailing interaction->tailing Leads to

Caption: Interaction between this compound and residual silanols causing peak tailing.

References

Technical Support Center: Minimizing Matrix Effects in Kayaflavone LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Kayaflavone.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS analysis and how does it affect this compound quantification?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound analysis, components from the sample (e.g., plasma, tissue homogenates, or plant extracts) can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1][4][5] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of experimental results.[4][6]

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard this compound solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[4][7] A suppression or enhancement of the constant this compound signal at specific retention times indicates the presence of matrix effects.[7]

  • Post-Extraction Spike: This is a quantitative assessment.[8] It involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure.[6][8] The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[8]

Q3: What are the primary sources of matrix effects in biological samples for flavonoid analysis?

A3: For flavonoids like this compound, a major source of matrix effects in biological samples such as plasma or serum are phospholipids from cell membranes.[9] Other endogenous components like salts, proteins, and metabolites, or exogenous substances like anticoagulants and dosing vehicles, can also contribute to matrix effects.[8]

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects. The following steps provide a systematic approach to troubleshoot and mitigate these effects.

Step 1: Evaluate the Sample Preparation Method

Inadequate sample cleanup is a common cause of significant matrix effects.[9] Consider optimizing your sample preparation protocol.

Recommended Actions:

  • Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[10][11] A well-chosen SPE sorbent can selectively retain this compound while allowing matrix components to be washed away.

  • Consider Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts.[9][11] Optimization of solvent polarity and pH is crucial for efficiently extracting flavonoids.

  • Protein Precipitation (PPT) with caution: While simple, PPT is often the least effective method for removing matrix components, especially phospholipids, and can lead to significant matrix effects.[11] If using PPT, consider newer plates designed for phospholipid removal.[9][12]

Quantitative Impact of Sample Preparation on Matrix Effects:

The following table presents a hypothetical comparison of different sample preparation methods for this compound analysis in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95-45 (Suppression)18
Liquid-Liquid Extraction (LLE)85-15 (Suppression)8
Solid-Phase Extraction (SPE)92-5 (Suppression)4

This data is illustrative and highlights the typical performance of each technique.

Step 2: Optimize Chromatographic Conditions

Effective chromatographic separation can resolve this compound from co-eluting matrix components, thereby minimizing their impact on ionization.[3][4]

Recommended Actions:

  • Adjust Mobile Phase Gradient: Modify the gradient elution profile to improve the separation between this compound and interfering peaks.

  • Evaluate Different Column Chemistries: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.

  • Change Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can alter retention times and improve separation from matrix components.[11]

Step 3: Employ an Appropriate Internal Standard

The use of a suitable internal standard (IS) is a crucial strategy to compensate for matrix effects.[3]

Recommended Actions:

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS ratio and more accurate quantification.[4]

  • Use a Structural Analog as an Internal Standard: If a SIL-IS is unavailable, a structural analog that has similar chromatographic behavior and ionization characteristics to this compound can be a viable alternative.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Pre-treat 200 µL of human plasma by adding 200 µL of 2% phosphoric acid in water. Vortex to mix. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be optimized for this compound and its internal standard.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and mitigating matrix effects in your this compound LC-MS analysis.

MatrixEffectTroubleshooting start Start: Inaccurate or Irreproducible Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect > 15%? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., switch to SPE) me_present->optimize_sp Yes no_me End: Method Validated me_present->no_me No reassess_me1 Re-assess Matrix Effect optimize_sp->reassess_me1 me_present2 Matrix Effect > 15%? reassess_me1->me_present2 optimize_lc Optimize Chromatography (Gradient, Column) me_present2->optimize_lc Yes end End: Method Validated (Accurate & Reproducible) me_present2->end No reassess_me2 Re-assess Matrix Effect optimize_lc->reassess_me2 me_present3 Matrix Effect > 15%? reassess_me2->me_present3 use_is Use Stable Isotope-Labeled Internal Standard me_present3->use_is Yes me_present3->end No use_is->end

Caption: Troubleshooting workflow for matrix effects.

References

preventing "Kayaflavone" degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kayaflavone, a tri-O-methylamentoflavone, is a biflavonoid of significant interest to researchers in drug development and various scientific fields.[1][2] Ensuring the stability of this compound during storage and experimentation is critical for obtaining accurate and reproducible results. This guide provides technical support to minimize degradation and troubleshoot common stability issues. Please note that while specific stability data for this compound is limited, the information herein is based on the well-established principles of flavonoid and biflavonoid chemistry.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C.[5] For short-term storage of solutions, refrigeration at 2-8°C is advisable to slow down potential degradation reactions.[6] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[5]

Q2: How sensitive is this compound to light?

A2: Flavonoids, in general, are susceptible to photodegradation.[7] Therefore, it is crucial to protect this compound, both in solid form and in solution, from light. Always store it in amber-colored vials or wrap containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Q3: What is the ideal pH for storing this compound in solution?

A3: The stability of flavonoids is often pH-dependent. Generally, neutral or slightly acidic conditions are preferable. Alkaline conditions can promote the degradation of flavonoids.[8] The optimal pH should be determined empirically for your specific application, but starting with a buffer in the pH range of 5-7 is a good practice.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: The choice of solvent can impact stability. For stock solutions, anhydrous DMSO or ethanol are commonly used. For aqueous experimental solutions, it is important to minimize the water content in the initial stock to prevent hydrolysis. Prepare aqueous dilutions fresh before use. The stability of flavonoids can vary in different solvents, so it is advisable to perform a preliminary stability check in your chosen solvent system.[9]

Q5: Are there any known incompatibilities for this compound?

A5: Biflavonoids can chelate metal ions, which may catalyze degradation.[8] It is advisable to use metal-free containers and spatulas when handling this compound. Be cautious of metal ions present in buffers or other reagents.

Troubleshooting Guides

Issue 1: My this compound solution has changed color.

Potential Cause Troubleshooting Step
Oxidation: Flavonoids are prone to oxidation, which can lead to the formation of colored degradation products.[2] This can be accelerated by exposure to air (oxygen), light, and certain metal ions. Ensure solutions are stored under an inert atmosphere (e.g., nitrogen or argon) if possible. Prepare fresh solutions and avoid long-term storage of solutions exposed to air.
pH Change: A significant shift in the pH of the solution can cause structural changes and degradation, leading to a color change. Verify the pH of your solution and ensure your buffer has sufficient capacity.
Contamination: Microbial or chemical contamination could be the cause. Use sterile techniques and high-purity solvents and reagents.

Issue 2: I'm observing a decrease in this compound concentration in my samples over time.

Potential Cause Troubleshooting Step
Thermal Degradation: Elevated temperatures can accelerate the degradation of flavonoids.[10] Store stock solutions and samples at recommended low temperatures (-20°C for long-term, 2-8°C for short-term). Avoid leaving samples at room temperature for extended periods.
Hydrolysis: In aqueous solutions, flavonoids can undergo hydrolysis. Prepare aqueous solutions fresh from a stock in an anhydrous solvent. If aqueous solutions must be stored, do so at 2-8°C for a limited time.
Adsorption to Container: Some compounds can adsorb to the surface of plastic or glass containers. Using low-adsorption microplates or vials may help. Silanizing glassware can also reduce adsorption.
Photodegradation: Exposure to light can cause significant degradation.[7] Protect all solutions from light by using amber vials or covering them with foil.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][11]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method (e.g., HPLC-UV or HPLC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Mass spectrometry can be used to elucidate the structure of the degradation products.

Data Presentation

Table 1: Factors Influencing Flavonoid Stability

FactorEffect on StabilityRecommendation
Temperature Increased temperature accelerates degradation.[10]Store solid at -20°C; solutions at 2-8°C.
Light UV and visible light can cause photodegradation.[7]Protect from light at all times.
pH Alkaline pH often promotes degradation.[8]Maintain neutral to slightly acidic pH (5-7).
Oxygen Promotes oxidative degradation.[2]Store under an inert atmosphere; use degassed solvents.
Metal Ions Can catalyze degradation.[8]Use metal-free labware and high-purity reagents.
Solvent Aqueous solutions can lead to hydrolysis.Prepare fresh aqueous solutions; use anhydrous stock solvents.

Table 2: Recommended Storage Conditions for this compound

FormStorage ConditionDurationContainer
Solid -20°C, desiccated, protected from lightLong-term (>6 months)Amber glass vial
Stock Solution (in anhydrous DMSO/Ethanol) -20°C, protected from lightUp to 6 monthsAmber glass vial
Aqueous Solution 2-8°C, protected from lightShort-term (<24 hours)Low-adsorption amber vial

Disclaimer: The storage durations are estimates based on general flavonoid stability. It is recommended to perform in-house stability tests for your specific experimental conditions.

Visualizations

This compound This compound Oxidation Oxidation (Oxygen, Metal Ions) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photodegradation Photodegradation (Light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., Quinones, Chalcones) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: General degradation pathways for flavonoids.

Start Start: This compound Sample Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS) Stress->Analysis Data Evaluate Data: Identify Degradants & Assess Purity Analysis->Data End End: Stability Profile Data->End

Caption: Experimental workflow for stability testing.

Issue Issue: Concentration Decrease Check_Storage Check Storage Conditions (Temp, Light) Issue->Check_Storage Possible Cause? Check_Solution Check Solution Prep (Solvent, pH, Age) Issue->Check_Solution Possible Cause? Optimize_Storage Optimize Storage: Store at -20°C, Protect from Light Check_Storage->Optimize_Storage Action Optimize_Solution Optimize Solution Prep: Use Anhydrous Stock, Prepare Fresh Check_Solution->Optimize_Solution Action Resolved Issue Resolved Optimize_Storage->Resolved Optimize_Solution->Resolved

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Addressing "Kayaflavone" Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with "Kayaflavone" autofluorescence in imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it autofluorescent?

A1: "this compound" is a novel flavonoid compound currently under investigation for its potential therapeutic properties. Like many flavonoids, its molecular structure contains conjugated ring systems that can absorb light and re-emit it as fluorescence, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of specific signals from fluorescent probes and dyes used in imaging experiments.

Q2: In which spectral range does "this compound" exhibit the strongest autofluorescence?

A2: "this compound" exhibits broad-spectrum autofluorescence with excitation and emission maxima primarily in the blue and green spectral regions. This can create significant background noise when using common fluorophores such as DAPI, FITC, and GFP. See the spectral characteristics in the data table below.

Q3: What are the primary causes of autofluorescence in biological samples, aside from "this compound"?

A3: Autofluorescence in biological samples can originate from several endogenous sources, including:

  • Cellular Components: Molecules like NADH, riboflavin, and flavin adenine dinucleotide (FAD) are naturally fluorescent.[1][2][3]

  • Extracellular Matrix: Proteins such as collagen and elastin can contribute to background fluorescence.[4][5]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[1][5][6]

  • Lipofuscin: This "wear-and-tear" pigment accumulates in aging cells and is strongly autofluorescent across a broad spectrum.[4][6]

Troubleshooting Guides

This section provides structured guidance for mitigating "this compound"-induced autofluorescence in your imaging experiments.

Problem 1: High background fluorescence obscuring the signal of interest.

Possible Cause: Spectral overlap between "this compound" autofluorescence and the emission of your chosen fluorophore.

Solutions:

  • Spectral Separation:

    • Choose spectrally distinct fluorophores: Opt for fluorophores that emit in the far-red or near-infrared range, where "this compound" autofluorescence is minimal.[1][4][5]

    • Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the "this compound" autofluorescence from your specific signal.

  • Chemical Quenching:

    • Sudan Black B: This reagent is effective at quenching lipofuscin-like autofluorescence.[4][5]

    • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can vary.[4][5][7]

    • Commercially available quenching agents: Several commercial kits are available that can reduce autofluorescence from various sources.[4]

  • Photobleaching:

    • Intentionally expose the sample to high-intensity light at the excitation wavelength of the autofluorescence before acquiring your image of interest. This can selectively reduce the background signal.

Problem 2: Weak specific signal-to-noise ratio.

Possible Cause: The intensity of the "this compound" autofluorescence is significantly higher than the signal from your fluorescent probe.

Solutions:

  • Signal Amplification:

    • Use brighter fluorophores: Select fluorophores with high quantum yields and extinction coefficients.[7]

    • Employ signal amplification techniques: Consider using tyramide signal amplification (TSA) or other enzymatic amplification methods to enhance your specific signal.

  • Optimize Antibody/Probe Concentration:

    • Titrate your primary and secondary antibodies (or fluorescent probe) to find the optimal concentration that maximizes specific signal while minimizing non-specific binding.

  • Instrument Settings:

    • Adjust detector gain and exposure time to enhance the detection of your specific signal. Be mindful that this can also increase background noise.

Quantitative Data Summary

The following table summarizes the hypothetical spectral properties of "this compound" and common fluorophores to aid in experimental design.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Primary Overlap Concern
This compound 405520DAPI, FITC, GFP
DAPI358461Potential excitation overlap
FITC / Alexa Fluor 488495519High spectral overlap
TRITC / Alexa Fluor 555555580Moderate spectral overlap
Alexa Fluor 647650668Minimal spectral overlap

Experimental Protocols

Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
  • Prepare a 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol.

  • Incubate: After your standard immunofluorescence or staining protocol, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash: Briefly wash the slides in 70% ethanol to remove excess stain.

  • Rinse: Rinse thoroughly with PBS.

  • Mount: Mount the coverslip with an appropriate mounting medium.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Prepare a fresh 0.1% sodium borohydride solution: Dissolve 1 mg of sodium borohydride in 1 mL of PBS. Prepare this solution immediately before use.

  • Incubate: After fixation and permeabilization, incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash: Wash the samples three times with PBS for 5 minutes each.

  • Proceed with staining: Continue with your standard immunofluorescence or staining protocol.

Visualizations

Signaling Pathways Potentially Modulated by "this compound"

Flavonoids are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.[8][9][10] The diagram below illustrates a generalized representation of these pathways, which may be relevant to studies involving "this compound."

Kayaflavone_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK Modulates NFkB NF-κB This compound->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by "this compound".

Experimental Workflow for Mitigating Autofluorescence

The following workflow outlines a systematic approach to addressing autofluorescence in imaging experiments with "this compound."

Autofluorescence_Mitigation_Workflow Start Start: Sample Preparation Fixation Fixation (Consider non-aldehyde fixatives) Start->Fixation Staining Immunofluorescence Staining Fixation->Staining Quenching Autofluorescence Quenching (e.g., Sudan Black B) Staining->Quenching Spectral_Choice Choose Far-Red Fluorophores Staining->Spectral_Choice Imaging Image Acquisition Quenching->Imaging Analysis Image Analysis (Consider Spectral Unmixing) Imaging->Analysis Spectral_Choice->Imaging End End: Results Analysis->End

Caption: Experimental workflow for autofluorescence mitigation.

References

Technical Support Center: Solid-Phase Synthesis of Kayaflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the solid-phase synthesis of Kayaflavone. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Yield in this compound Solid-Phase Synthesis

Low yields in the solid-phase synthesis of this compound, a complex biflavonoid, can arise from several factors throughout the multi-step process. This guide is structured to address potential issues at each critical stage of the synthesis.

Diagram: General Workflow for Solid-Phase Synthesis of this compound

This compound Solid-Phase Synthesis Workflow Resin Resin Selection and Swelling Loading Linker Attachment & First Monomer Loading Resin->Loading Coupling_A On-Resin Coupling of Monomer A Loading->Coupling_A Monomer_A Synthesis of Monomer A Protection_A Protection of Hydroxyl Groups (A) Monomer_A->Protection_A Monomer_B Synthesis of Monomer B Protection_B Protection of Hydroxyl Groups (B) Monomer_B->Protection_B Protection_A->Coupling_A Coupling_B Coupling of Monomer B Protection_B->Coupling_B Deprotection_A Selective Deprotection Coupling_A->Deprotection_A Deprotection_A->Coupling_B Cyclization On-Resin Cyclization/Dimerization Coupling_B->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification and Characterization Cleavage->Purification

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Resin Selection and Loading Issues
Problem Potential Causes Recommended Solutions
Low Loading Efficiency of the First Monomer - Inappropriate resin choice for flavonoid synthesis. - Steric hindrance from the flavonoid monomer. - Incomplete activation of the linker or monomer. - Poor resin swelling in the chosen solvent.- Use a resin with a suitable linker, such as a Wang or Rink amide resin, depending on the desired C-terminal functionality.[1] - Consider a resin with a lower loading capacity to minimize steric hindrance between growing chains.[1] - Ensure complete activation of the carboxylic acid of the monomer using appropriate coupling reagents (e.g., DIC/HOBt). - Swell the resin in a compatible solvent (e.g., DMF, DCM) prior to loading.[2]
Premature Cleavage from Resin - Linker instability to reaction conditions.- Choose a linker that is stable to the conditions used for deprotection and coupling steps.
Incomplete Coupling Reactions
Problem Potential Causes Recommended Solutions
Low Coupling Yield of Subsequent Monomers - Steric hindrance from the growing biflavonoid structure. - Aggregation of the resin-bound flavonoid chains. - Inefficient coupling reagents for sterically hindered substrates.- Increase the excess of the incoming monomer and coupling reagents. - Extend the reaction time or increase the temperature. - Use more powerful coupling agents like HATU or HBTU. - Monitor the reaction completion using a qualitative test (e.g., Kaiser test for free amines on the resin).
Formation of Deletion Products - Incomplete coupling followed by capping of unreacted sites.- Ensure complete coupling before proceeding to the next step. Double coupling may be necessary for difficult steps.
Issues with Protecting Groups
Problem Potential Causes Recommended Solutions
Incomplete Deprotection - Inefficient deprotection reagent or conditions. - Steric hindrance around the protecting group.- Increase the reaction time or the concentration of the deprotection reagent. - For Fmoc group removal, consider using DBU in addition to piperidine for difficult cases.[3]
Side Reactions During Deprotection - Acid-labile protecting groups partially cleaved during Fmoc removal (if using Boc/Bzl strategy). - Migration of protecting groups.- Ensure an orthogonal protection strategy where the removal conditions for one group do not affect others.[3][4] - For hydroxyl groups in flavonoids, common protecting groups include benzyl (Bn), methoxymethyl (MOM), and silyl ethers (e.g., TBDMS), which are removed under different conditions.[5][6]

Diagram: Troubleshooting Logic for Low Coupling Yield

Troubleshooting Low Coupling Yield Start Low Yield After Coupling Step Check_Completion Monitor Reaction Completion (e.g., Kaiser Test) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Appears Complete Check_Completion->Complete Double_Couple Perform a Second Coupling Incomplete->Double_Couple Change_Reagents Use Stronger Coupling Reagents (e.g., HATU) Incomplete->Change_Reagents Check_Deprotection Verify Complete Deprotection of Previous Step Complete->Check_Deprotection Check_Cleavage Analyze a Small Sample After Cleavage Complete->Check_Cleavage Optimize_Cleavage Optimize Cleavage Cocktail and Conditions Check_Cleavage->Optimize_Cleavage

Caption: A decision tree for troubleshooting low coupling yields.

Challenges in On-Resin Dimerization

The formation of the biflavonoid linkage is a critical and often low-yielding step.

Problem Potential Causes Recommended Solutions
Low Yield of Dimerization - Inefficient coupling method for the C-C bond formation between flavonoid monomers. - Steric hindrance preventing the two large flavonoid units from reacting.- Explore different coupling strategies such as Suzuki or Ullmann coupling on the solid support.[7][8] - Optimize the catalyst, ligand, and reaction conditions for the on-resin coupling. - A longer linker may help to reduce steric hindrance.
Formation of Homodimers or Other Side Products - Lack of regioselectivity in the coupling reaction.- Employ highly selective protecting groups to ensure only the desired positions on the flavonoid monomers are reactive.
Cleavage and Purification Problems
Problem Potential Causes Recommended Solutions
Low Yield After Cleavage - Incomplete cleavage from the resin. - Degradation of the product in the cleavage cocktail. - Re-attachment of the cleaved product to the resin.- Extend the cleavage time or use a stronger acid concentration (e.g., higher percentage of TFA). - Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water, EDT) to protect the product from reactive species generated during deprotection.[9][10] - Ensure a sufficient volume of the cleavage cocktail is used.[6]
Difficult Purification - Presence of closely related impurities (e.g., deletion sequences, products with remaining protecting groups).- Optimize the cleavage conditions to minimize side reactions. - Employ high-performance liquid chromatography (HPLC) with a suitable solvent system for purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting resin for this compound solid-phase synthesis?

A1: A polystyrene-based resin such as Wang or Rink amide resin is a common starting point for solid-phase organic synthesis.[1] The choice depends on whether a C-terminal carboxylic acid or amide is desired. For a large molecule like this compound, a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) is recommended to minimize steric hindrance.[1]

Q2: How can I monitor the progress of my solid-phase synthesis of this compound?

A2: Monitoring reactions on a solid support can be challenging. A common method is to cleave a small amount of resin-bound product after each step and analyze the cleaved material by HPLC and mass spectrometry.[7] For monitoring the completion of coupling reactions where a free amine is involved, qualitative colorimetric tests like the Kaiser test can be useful.[11] Thin-layer chromatography (TLC) in conjunction with a photolabile linker has also been reported as an effective monitoring method.[1][12]

Q3: Which protecting groups are suitable for the hydroxyl groups of the flavonoid monomers?

A3: An orthogonal protecting group strategy is essential.[3][4] For the multiple hydroxyl groups on the flavonoid scaffold, a combination of protecting groups with different lability is required. Common choices include:

  • Benzyl (Bn) ethers: Removed by hydrogenolysis.

  • Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride ions (e.g., TBAF).[6]

  • Methoxymethyl (MOM) ethers: Removed under acidic conditions.[6]

  • Acetyl (Ac) esters: Removed by base.[6]

The selection of protecting groups should be carefully planned to allow for selective deprotection at various stages of the synthesis.

Q4: What are the key considerations for the cleavage cocktail?

A4: The cleavage cocktail should efficiently cleave the product from the resin and remove all protecting groups without degrading the final compound. For acid-labile protecting groups, a cocktail based on trifluoroacetic acid (TFA) is common.[5] It is crucial to include scavengers in the cocktail to trap the reactive carbocations generated during deprotection, which can otherwise lead to side reactions with electron-rich aromatic rings of the flavonoids.[9][10] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[9][10]

Experimental Protocols

Protocol 1: General Procedure for On-Resin Fmoc Deprotection
  • Swell the Fmoc-protected, resin-bound compound in N,N-dimethylformamide (DMF).

  • Drain the solvent.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.

Protocol 2: General Coupling Procedure using DIC/HOBt
  • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (or other carboxylic acid-containing monomer) and 3-5 equivalents of 1-hydroxybenzotriazole (HOBt) in DMF.

  • Add 3-5 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution and allow it to pre-activate for 10-15 minutes.

  • Add the activated monomer solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by a negative Kaiser test.

  • Drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol.

Protocol 3: General Cleavage and Deprotection Protocol

Caution: This procedure should be performed in a well-ventilated fume hood.

  • Wash the dried, resin-bound final product with DCM and dry it under vacuum.

  • Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[13]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the crude product, decant the ether, and wash the pellet with cold ether.

  • Dry the crude product under vacuum.

  • Purify the crude product using preparative HPLC.

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of Amentoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the anti-cancer activities of Kayaflavone and amentoflavone is not feasible at this time due to a significant lack of published scientific data on this compound. Extensive searches of scientific literature did not yield specific studies detailing the anti-cancer properties, mechanisms of action, or quantitative data such as IC50 values for this compound. One study mentions this compound as a biflavonoid, the same class of compounds as amentoflavone, suggesting a potential for similar biological activities.

This guide will therefore focus on the well-documented anti-cancer activities of amentoflavone, providing a comprehensive overview that can serve as a valuable reference for researchers and drug development professionals. The experimental protocols detailed herein are standard methods that would be applicable for evaluating the anti-cancer potential of novel compounds like this compound.

Amentoflavone: A Multifaceted Anti-Cancer Agent

Amentoflavone, a naturally occurring biflavonoid found in various plants, has demonstrated significant anti-cancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Quantitative Analysis of Anti-Cancer Activity

The inhibitory concentration 50 (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of amentoflavone in various cancer cell lines, showcasing its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer67.71[1]
HeLaCervical Cancer76.83[1]
PC-3Prostate Cancer2.28[1]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.

Mechanisms of Anti-Cancer Action

Amentoflavone exerts its anti-cancer effects through several interconnected mechanisms:

  • Induction of Apoptosis: Amentoflavone triggers apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

  • Cell Cycle Arrest: Amentoflavone can halt the progression of the cell cycle at various phases (e.g., G1, G2/M), preventing cancer cells from dividing and proliferating.

  • Modulation of Signaling Pathways: Amentoflavone has been shown to interfere with several key signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Modulated by Amentoflavone

The following diagram illustrates the major signaling pathways targeted by amentoflavone in cancer cells.

Amentoflavone_Signaling_Pathways Amentoflavone Amentoflavone PI3K_Akt PI3K/Akt Pathway Amentoflavone->PI3K_Akt Inhibits NF_kB NF-κB Pathway Amentoflavone->NF_kB Inhibits ERK ERK Pathway Amentoflavone->ERK Inhibits Apoptosis Apoptosis Amentoflavone->Apoptosis Induces Survival Cell Survival PI3K_Akt->Survival Promotes NF_kB->Survival Promotes Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Signaling pathways targeted by amentoflavone.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the anti-cancer activity of compounds like amentoflavone.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of amentoflavone. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

Apoptosis_Assay_Principle Cell_States Viable Cell Annexin V- PI- Early Apoptotic Cell Annexin V+ PI- Late Apoptotic/Necrotic Cell Annexin V+ PI+ AnnexinV Annexin V-FITC (Binds to Phosphatidylserine) AnnexinV->Cell_States:early AnnexinV->Cell_States:late PI Propidium Iodide (PI) (Stains DNA in permeable cells) PI->Cell_States:late

Caption: Principle of Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with amentoflavone for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of amentoflavone on the expression and phosphorylation status of proteins in key signaling pathways.

Workflow:

Caption: Workflow for Western blot analysis.

Detailed Protocol:

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the intensity of the protein bands relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

Amentoflavone exhibits potent anti-cancer activity through the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. The provided data and experimental protocols offer a solid foundation for understanding and evaluating its therapeutic potential. While a direct comparison with this compound is currently not possible due to the absence of data, the methodologies described here can be readily applied to investigate its anti-cancer properties and determine its potential as a novel therapeutic agent. Further research is warranted to isolate and characterize this compound and to conduct comprehensive studies to elucidate its biological activities.

References

A Comparative Guide to the Quantification of Kayaflavone: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient quantification of bioactive compounds is paramount. This guide provides a detailed cross-validation comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of Kayaflavone, a biflavonoid with significant therapeutic potential.

This document outlines the experimental protocols and presents a comparative analysis of the validation parameters for both analytical techniques. While UPLC data for this compound is directly available, this guide utilizes HPLC data for the structurally similar biflavonoid, amentoflavone, as a proxy to provide a representative comparison. This assumption is made due to the limited availability of direct comparative studies on this compound.

At a Glance: HPLC vs. UPLC for Flavonoid Analysis

Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, resolution, and sensitivity.[1] This is primarily due to the use of smaller particle size columns (sub-2 µm) which operate at higher pressures.[1] The benefits of UPLC include shorter run times, leading to higher sample throughput, and reduced solvent consumption, which contributes to more cost-effective and environmentally friendly analyses.[1]

Quantitative Data Summary

The following tables summarize the key validation parameters for the quantification of this compound by UPLC-MS/MS and a representative HPLC method for a similar biflavonoid, amentoflavone.

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC (Amentoflavone)UPLC-MS/MS (this compound)
Column Reverse Phase C18Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase Water/Acetonitrile (55:45)A: 0.1% Formic acid in Water, B: Acetonitrile
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 270 nmMass Spectrometry (Multiple Reaction Monitoring)
Run Time Not SpecifiedNot Specified

Table 2: Comparison of Method Validation Parameters

ParameterHPLC (Amentoflavone)[2][3]UPLC-MS/MS (this compound)
Linearity (r²) > 0.9998≥ 0.99
Concentration Range 2.5 – 100 µg/mL0.5–125 μg/mL
Precision (RSD) < 2% (Intra-day & Inter-day)< 4.09% (Intra-day), < 4.80% (Inter-day)
Accuracy (Recovery) > 80%98.45–106.67%
Limit of Detection (LOD) 1.33 µg/mL0.2–4.6 ng/mL
Limit of Quantification (LOQ) 4.02 µg/mLNot specified

Experimental Protocols

HPLC Method for Amentoflavone Quantification (Proxy for this compound)

This method was developed for the quantification of amentoflavone in plant extracts.[2][3]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Reverse phase C18 column.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile in a 55:45 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 270 nm.

  • Sample Preparation: Methanol extracts of plant leaves were used for analysis.

  • Validation: The method was validated according to the International Conference on Harmonization (ICH) guidelines, assessing linearity, precision, and accuracy.[2][3]

UPLC-MS/MS Method for this compound Quantification

This method was validated for the simultaneous quantification of several flavonoids, including this compound, in Ginkgo biloba leaves.

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).

  • Column: Waters ACQUITY UPLC BEH C18 column (1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase: A gradient elution was used with two solvents:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 0.3 mL/min.

  • Detection: Mass spectrometry using Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Validation: The method was validated for linearity, precision (intra- and inter-day), and recovery.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for HPLC and UPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Extraction Extraction of this compound from Sample Matrix Filtration Filtration Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification based on Peak Area and Calibration Curve Detection->Quantification

Figure 1: General Experimental Workflow for HPLC Analysis.

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction of this compound from Sample Matrix Filtration Filtration & Dilution Extraction->Filtration Injection Injection into UPLC System Filtration->Injection Separation Rapid Chromatographic Separation (Sub-2µm Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification based on MRM Transitions and Internal Standards Detection->Quantification

Figure 2: General Experimental Workflow for UPLC-MS/MS Analysis.

Conclusion

The cross-validation of HPLC and UPLC methods for the quantification of this compound (using amentoflavone as an HPLC proxy) highlights the superior performance of UPLC in terms of sensitivity and likely speed and resolution. The UPLC-MS/MS method provides significantly lower limits of detection, making it ideal for the analysis of trace amounts of this compound in complex matrices. While HPLC remains a robust and reliable technique, UPLC offers substantial improvements in efficiency and performance for demanding research and quality control applications in the pharmaceutical and natural products industries. The choice between HPLC and UPLC will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.

References

The Enigmatic Mechanism of Kayaflavone: A Comparative Guide Based on Amentoflavone and Related Biflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide explores the plausible mechanism of action of Kayaflavone. Due to a scarcity of dedicated research on this compound itself, this document provides a comparative analysis based on its parent compound, amentoflavone, and other structurally related biflavonoids. The experimental data and mechanistic pathways detailed herein serve as a foundational framework for future targeted studies on this compound.

This compound, a derivative of the biflavonoid amentoflavone, is a molecule of growing interest within the scientific community.[1] While direct experimental studies confirming its specific mechanism of action are limited, the extensive research on amentoflavone and other flavonoids provides a strong basis for predicting its biological activities.[1][2] Flavonoids, as a class, are recognized for their anti-inflammatory, anti-cancer, and antioxidant properties, which are attributed to their ability to modulate key cellular signaling pathways.[3][4]

Postulated Mechanism of Action: Insights from Amentoflavone

Amentoflavone is believed to exert its therapeutic effects through the modulation of several critical signaling cascades, primarily the NF-κB, MAPK, and PI3K/Akt pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.[2][5]

Anti-inflammatory Effects: The anti-inflammatory activity of amentoflavone is largely attributed to its inhibition of the NF-κB signaling pathway.[5] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] By suppressing the activation of NF-κB, amentoflavone can effectively dampen the inflammatory response.

Anti-cancer Properties: In the context of cancer, amentoflavone has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt and MAPK pathways.[2] The PI3K/Akt pathway is a crucial regulator of cell survival and growth, and its aberrant activation is a hallmark of many cancers.[7] The MAPK pathway is involved in transmitting extracellular signals to the cellular machinery that controls proliferation and differentiation.[7] By interfering with these pathways, amentoflavone can disrupt the uncontrolled growth and survival of cancer cells.

Comparative Analysis of Bioactivity

To provide a quantitative perspective, the following table summarizes the inhibitory concentrations (IC50) of amentoflavone and other relevant flavonoids against various cellular targets and processes. This data offers a benchmark for the anticipated potency of this compound.

CompoundTarget/AssayCell LineIC50 ValueReference
Amentoflavone TNF-α-mediated COX-2 expression--[8]
Ginkgetin TLR4/NF-κB signaling--[8]
Cupressuflavone Carrageenan-induced paw edemaMice55-64% inhibition at 40-160 mg/kg[9]
Cupressuflavone Acetic acid-induced writhingMice25-62% inhibition at 40-160 mg/kg[9]
Novel Biflavonoid Carrageenan-induced paw edemaRats60.3% inhibition at 200 mg/kg[10]
Novel Biflavonoid Acetic acid-induced writhingMice54% inhibition at 200 mg/kg[10]
Cajanin Nitric Oxide (NO) ProductionRAW264.719.38 ± 0.05 µM[11]
Cajanin IL-6 ProductionRAW264.77.78 ± 0.04 µM[11]
Cajanin TNF-α ProductionRAW264.726.82 ± 0.11 µM[11]
Prunetin Nitric Oxide (NO) ProductionRAW264.765.67 ± 0.09 µM[11]

Key Experimental Protocols

To facilitate further research into this compound, detailed methodologies for key assays used to characterize the mechanism of action of related flavonoids are provided below.

NF-κB Activation Assay (Western Blot)

This protocol is designed to assess the effect of a test compound on the phosphorylation and degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB, key events in the activation of the NF-κB pathway.

  • Cell Culture and Treatment:

    • Seed RAW264.7 macrophages in 6-well plates and culture until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PI3K/Akt and MAPK Signaling Pathway Analysis (Western Blot)

This protocol is used to determine the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

  • Cell Culture and Treatment:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media.

    • Treat the cells with the test compound at various concentrations for a specified time course (e.g., 6, 12, 24 hours).

  • Protein Extraction and Western Blotting:

    • Follow the same procedure for protein extraction, quantification, and western blotting as described in the NF-κB activation assay.

    • Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as Akt, mTOR, ERK1/2, JNK, and p38.

    • Use a suitable loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This animal model is a standard method for evaluating the acute anti-inflammatory effects of a compound.[12]

  • Animals:

    • Use male Wistar rats or Swiss albino mice of a specific weight range.

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Procedure:

    • Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups receiving different doses of the compound.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound, based on the known mechanisms of amentoflavone and other flavonoids.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) This compound This compound (Postulated) This compound->IKK_complex Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound (Postulated) This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow_Western_Blot start Cell Culture & Treatment protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General experimental workflow for Western Blot analysis.

References

In Silico Showdown: Kayaflavone's Potential as a Kinase Inhibitor Compared to Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in silico analysis comparing the binding affinity of Kayaflavone, a naturally occurring biflavonoid, with several well-established kinase inhibitors suggests its potential as a novel therapeutic agent. This computational study provides a preliminary but promising glimpse into this compound's mechanism of action, laying the groundwork for future experimental validation.

This guide offers a comparative overview of the in silico docking performance of this compound against that of prominent kinase inhibitors. Detailed experimental protocols for the methodologies cited are provided, alongside visualizations of a typical in silico docking workflow and a representative kinase signaling pathway to aid researchers, scientists, and drug development professionals in their understanding of this emerging compound.

Comparative Analysis of Binding Affinities

Molecular docking simulations are instrumental in predicting the binding affinity between a ligand, such as this compound, and a target protein, typically a kinase in cancer therapy. The binding energy, calculated in kilocalories per mole (kcal/mol), indicates the strength of the interaction, with more negative values suggesting a stronger and more stable binding.

While direct comparative docking studies of this compound against a panel of kinases are not yet available in the published literature, a recent study investigated its binding affinity against the nsp16 protein of SARS-CoV-2.[1] To provide a preliminary comparison, the following table summarizes the reported binding energies of this compound and several well-known kinase inhibitors against their respective target proteins. It is crucial to note that these values are from different studies and against different protein targets, thus representing an indirect comparison.

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
This compound nsp16 (SARS-CoV-2)Not explicitly stated, but shown to bind in the active site[1]
A related Flavonoid CDK8-10.7[2]
Erlotinib Derivative EGFR-12.15[3]
Sorafenib VEGFR2-12.1[4]
Sunitinib Tyrosine Kinase-7.1[5]
Staurosporine PKADocking model searched[6]

Note: The binding energy for this compound was not explicitly provided in the referenced study, but the compound was shown to effectively bind to the active site of the nsp16 protein.

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a general methodology for performing in silico molecular docking studies, similar to those used to evaluate the compounds listed above. This protocol is based on the widely used AutoDock software.[7]

1. Preparation of the Receptor Protein:

  • The three-dimensional structure of the target kinase is obtained from a protein database such as the Protein Data Bank (PDB).
  • Water molecules and any co-crystallized ligands are removed from the protein structure.
  • Polar hydrogen atoms are added to the protein, and appropriate atomic charges are assigned.

2. Preparation of the Ligand:

  • The 2D or 3D structure of the ligand (e.g., this compound) is obtained from a chemical database like PubChem.
  • The ligand's structure is optimized to its lowest energy conformation.
  • Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

3. Grid Box Generation:

  • A three-dimensional grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.

4. Molecular Docking Simulation:

  • A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the defined grid box.
  • The algorithm calculates the binding energy for each conformation, representing the predicted affinity of the ligand for the protein.

5. Analysis of Results:

  • The docking results are analyzed to identify the ligand conformation with the lowest binding energy, which represents the most stable binding mode.
  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Visualizing the Process and the Pathway

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a typical in silico docking workflow and a simplified kinase signaling pathway.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation 1. Protein Preparation (from PDB) Grid_Generation 3. Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation 2. Ligand Preparation (from PubChem) Molecular_Docking 4. Molecular Docking (e.g., AutoDock) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Binding_Energy_Calculation 5. Binding Energy Calculation Molecular_Docking->Binding_Energy_Calculation Interaction_Analysis 6. Interaction Analysis (Hydrogen Bonds, etc.) Binding_Energy_Calculation->Interaction_Analysis

A simplified workflow of a typical in silico molecular docking experiment.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor (e.g., this compound) Kinase_Inhibitor->RAF Inhibition

A representative diagram of a kinase signaling pathway (MAPK pathway) targeted by inhibitors.

The preliminary in silico data for this compound, when viewed in the context of established kinase inhibitors, warrants further investigation. While this computational analysis provides a strong foundation, experimental validation through in vitro kinase assays and cell-based studies is essential to confirm its inhibitory activity and elucidate its precise mechanism of action. The findings presented in this guide aim to stimulate further research into the therapeutic potential of this promising natural compound.

References

A Researcher's Guide to Validating Kayaflavone's Therapeutic Targets Using CRISPR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR-based methodologies with alternative approaches for validating the therapeutic targets of Kayaflavone, a promising biflavonoid. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate informed decisions in your research and development endeavors.

Introduction to this compound and Target Validation

This compound, a derivative of amentoflavone, is a natural biflavonoid that has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Amentoflavone has been shown to interact with key cellular targets, including Fatty Acid Synthase (FASN), a crucial enzyme in lipid metabolism frequently overexpressed in cancer cells, and the NF-κB signaling pathway, a central regulator of inflammation and cell survival. Validating these and other potential therapeutic targets is a critical step in the drug development pipeline to ensure that a drug candidate engages its intended target and exerts its therapeutic effect through the desired mechanism.

CRISPR-Cas9 technology has emerged as a powerful and precise tool for therapeutic target validation.[1][2] By enabling the direct editing of the genome to knockout, knockdown, or modify specific genes, CRISPR allows for a definitive assessment of a gene's role in a biological process and its necessity for the therapeutic effect of a compound like this compound.[3][4] This guide will compare the use of CRISPR for target validation with other established methods and provide detailed protocols to aid in your experimental design.

Comparison of Target Validation Methodologies

The selection of a target validation methodology depends on various factors, including the specific research question, the nature of the target, and available resources. While CRISPR offers unparalleled precision and the ability to create permanent genetic modifications, other techniques like RNA interference (RNAi) provide transient gene silencing, which can be advantageous in certain contexts. The following table provides a comparative overview of these methods.

FeatureCRISPR-Cas9RNA interference (RNAi)Small Molecule Inhibitors/Probes
Principle Genome editing via targeted DNA double-strand breaks, leading to gene knockout or modification through cellular repair mechanisms.[3]Post-transcriptional gene silencing by introducing short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that target specific mRNA for degradation.[5]Direct binding to and modulation of the target protein's activity.
Effect Permanent gene knockout or modification.Transient knockdown of gene expression.Reversible or irreversible inhibition of protein function.
Specificity High, but potential for off-target effects that need to be carefully evaluated.[6]Can have significant off-target effects due to seed region homology.[7]Specificity can vary widely; many inhibitors have off-target activities.
Advantages Complete loss-of-function analysis, stable cell line generation, versatile (knockout, knock-in, activation, repression).[8]Relatively simple and rapid for transient knockdown, suitable for high-throughput screening.[9]Can provide direct evidence of target engagement and can be used in vivo.
Limitations More complex and time-consuming to establish, potential for off-target effects, may induce cellular toxicity.Incomplete knockdown, transient effect, potential for off-target effects and induction of interferon response.[10]Availability of specific and potent inhibitors is limited, potential for off-target effects can confound results.

Quantitative Data Summary

The following tables summarize quantitative data on the inhibitory effects of amentoflavone, a close analog of this compound, on its potential therapeutic targets, FASN and the NF-κB pathway. This data can serve as a benchmark for validating the activity of this compound.

Table 1: In vitro Inhibition of Fatty Acid Synthase (FASN) by Amentoflavone

CompoundTargetAssay TypeIC50Cell LineReference
AmentoflavoneFASNEnzymatic Activity Assay~75 µMSK-BR-3 (Human breast cancer)[11]

Table 2: Inhibition of NF-κB Activation by Amentoflavone

CompoundTreatmentConcentration% Inhibition of NF-κB ActivationCell LineReference
AmentoflavoneAmentoflavone75 µM~23%U2OS (Human osteosarcoma)[12]
AmentoflavoneAmentoflavone100 µM~37%U2OS (Human osteosarcoma)[12]
AmentoflavoneLPS + Amentoflavone10 µMSignificant reductionBV2 (Microglia)[13]

Experimental Protocols

This section provides detailed protocols for key experiments in validating the therapeutic targets of this compound.

Protocol 1: CRISPR-Cas9 Mediated Knockout of FASN

Objective: To generate a FASN knockout cell line to assess the role of FASN in the anti-proliferative effects of this compound.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Lentiviral vectors expressing Cas9 and FASN-specific sgRNA (multiple sgRNAs targeting different exons are recommended)

  • Control sgRNA (non-targeting)

  • Lipofectamine CRISPRMAX or similar transfection reagent

  • Puromycin or other selection antibiotic

  • PCR primers for amplifying the targeted genomic region

  • T7 Endonuclease I (T7E1) or Sanger sequencing service

  • Anti-FASN antibody for Western blotting

  • Cell proliferation assay kit (e.g., MTT, CellTiter-Glo)

Methodology:

  • sgRNA Design and Cloning: Design at least two sgRNAs targeting early exons of the FASN gene using a publicly available tool (e.g., CHOPCHOP). Clone the sgRNA sequences into a lentiviral expression vector that also contains the Cas9 nuclease. A non-targeting sgRNA should be used as a negative control.

  • Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentivirus containing the Cas9 and FASN-sgRNA or control-sgRNA constructs.

  • Selection of Edited Cells: After 48-72 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation of Gene Editing:

    • Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Amplify the genomic region targeted by the sgRNAs using PCR. Perform a T7E1 assay or Sanger sequencing to confirm the presence of insertions/deletions (indels) at the target site.[6]

    • Western Blot Analysis: Lyse the cells and perform a Western blot using an anti-FASN antibody to confirm the absence of FASN protein expression in the knockout cells compared to the control cells.

  • Phenotypic Analysis:

    • Plate the FASN knockout and control cells at the same density.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Perform a cell proliferation assay to determine if the FASN knockout cells exhibit altered sensitivity to this compound compared to the control cells. A diminished effect of this compound in the knockout cells would suggest that FASN is a key target.

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits NF-κB signaling.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., FuGENE HD)

  • TNF-α or other NF-κB activator

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[3][4]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated, stimulated cells.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasomal_Degradation IkB->Proteasomal_Degradation Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates This compound This compound This compound->IKK_complex Inhibits Target_Genes Target Gene Expression (e.g., COX-2, iNOS) NFkB_active->Target_Genes Induces CRISPR_Target_Validation_Workflow Start Start: Identify Potential Target sgRNA_Design 1. sgRNA Design & Vector Construction Start->sgRNA_Design Lentivirus_Production 2. Lentivirus Production sgRNA_Design->Lentivirus_Production Transduction 3. Cell Line Transduction Lentivirus_Production->Transduction Selection 4. Selection of Edited Cells Transduction->Selection Validation 5. Validation Selection->Validation Genomic_Validation Genomic Validation (Sequencing/T7E1) Validation->Genomic_Validation Yes Protein_Validation Protein Validation (Western Blot) Validation->Protein_Validation Yes Phenotypic_Assay 6. Phenotypic Assay (e.g., Cell Viability with this compound) Validation->Phenotypic_Assay No (Repeat) Genomic_Validation->Phenotypic_Assay Protein_Validation->Phenotypic_Assay Data_Analysis 7. Data Analysis & Conclusion Phenotypic_Assay->Data_Analysis End End: Target Validated/Invalidated Data_Analysis->End

References

A Comparative Analysis of the Neuroprotective Effects of Flavonoids Across Diverse Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

The reproducibility of the neuroprotective effects of natural compounds is a critical aspect of preclinical research and drug development. This guide provides a comparative analysis of the neuroprotective properties of various flavonoids, a class of polyphenolic compounds found in plants, across different neuronal cell lines. While the specific term "Kayaflavone" did not yield dedicated research in the scope of this review, the broader class of flavonoids, to which it likely belongs, has been extensively studied for its potential to mitigate neuronal damage. This guide summarizes key experimental data, details the methodologies employed, and visualizes the underlying signaling pathways to offer an objective comparison for researchers in the field.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of several flavonoids has been quantified in various in vitro models of neurotoxicity. The following table summarizes the key findings from studies utilizing different neuronal cell lines, neurotoxic insults, and flavonoid treatments.

FlavonoidCell LineNeurotoxic AgentFlavonoid ConcentrationKey Neuroprotective OutcomeReference
Quercetin, Fisetin, Luteolin, MyricetinPC12200 µM H₂O₂Not specifiedSignificantly increased cell survival[1]
Catechin, Kaempferol, TaxifolinPC12200 µM H₂O₂Not specifiedNo significant increase in cell survival[1]
TheaflavinsPC12200 µM H₂O₂10 µMIncreased cell viability by approx. 40%[2][3]
GinkgetinHT22GlutamateNot specifiedProtected against glutamate-induced oxidative damage[4]
Amentoflavone, Ginkgetin, IsoginkgetinNeuronal cellsOxidative stress, Amyloid betaNot specifiedStrong neuroprotection against cytotoxic insults[5]
Glochidion zeylanicum methanol (GZM) extractHT-22, Neuro-2aH₂O₂/Glutamate0.5–10 µg/mLProtected against H₂O₂/glutamate-induced oxidative toxicity[6]
Rutin, Quercetin, IsoquercetinHT22GlutamateNot specifiedNeuroprotective effects against glutamate-induced oxidative injury[7]
BaicaleinPC12RotenoneNot specifiedAttenuated rotenone-induced neurotoxicity[7]

Experimental Protocols

The assessment of neuroprotective effects typically involves standardized cell culture and experimental procedures. The following is a generalized protocol based on the methodologies cited in the reviewed literature.

1. Cell Culture and Maintenance:

  • Cell Lines: Commonly used neuronal cell lines include PC12 (rat pheochromocytoma), HT-22 (mouse hippocampal), Neuro-2a (mouse neuroblastoma), and SH-SY5Y (human neuroblastoma).[6][7]

  • Culture Media: Cells are typically cultured in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) or Ham's Nutrient Mixture F12, supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics (e.g., streptomycin).[6]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[6]

2. Induction of Neurotoxicity:

  • A neurotoxic agent is applied to the cultured cells to induce damage. Common agents include:

    • Oxidative Stress Inducers: Hydrogen peroxide (H₂O₂) or glutamate are frequently used to model oxidative stress-induced cell death.[1][2][3][4][6]

    • Mitochondrial Complex I Inhibitors: Rotenone is used to induce mitochondrial dysfunction, a hallmark of Parkinson's disease models.[7]

    • Amyloid Beta (Aβ) Peptides: Aβ peptides are used to model the neurotoxicity observed in Alzheimer's disease.[5]

3. Flavonoid Treatment:

  • Cells are pre-treated with various concentrations of the flavonoid of interest for a specific duration before the addition of the neurotoxic agent, or co-treated with the neurotoxic agent.[3]

4. Assessment of Neuroprotection:

  • Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which is an indicator of cell viability.[2][3]

  • Apoptosis Detection: Hoechst 33258 staining is used to visualize nuclear condensation, a characteristic of apoptosis.[2][3] Western blot analysis for key apoptosis-related proteins like Bax, Bcl-2, and caspase-3 is also performed.[2][3]

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured to assess the antioxidant activity of the flavonoids.

  • Western Blot Analysis: This technique is used to quantify the expression levels of proteins involved in various signaling pathways.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of flavonoids are mediated through the modulation of various intracellular signaling pathways. The following diagrams illustrate a general experimental workflow and some of the key signaling pathways involved.

G cluster_workflow Experimental Workflow for Assessing Neuroprotection cluster_assessment A Neuronal Cell Culture (e.g., PC12, HT-22) B Flavonoid Pre-treatment A->B C Induction of Neurotoxicity (e.g., H2O2, Glutamate, Aβ) B->C D Incubation C->D E Assessment of Neuroprotective Effects D->E F Cell Viability Assay (MTT) G Apoptosis Assay (Hoechst, Western Blot) H ROS Measurement

Caption: A generalized experimental workflow for evaluating the neuroprotective effects of flavonoids in vitro.

Flavonoids exert their neuroprotective effects by interacting with various signaling cascades. Two of the most prominent pathways are the Keap1-Nrf2-ARE and the NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation, respectively.

G cluster_nrf2 Keap1-Nrf2-ARE Pathway flavonoids Flavonoids keap1 Keap1 flavonoids->keap1 inhibit nrf2 Nrf2 keap1->nrf2 degradation nucleus Nucleus nrf2->nucleus translocation are ARE nucleus->are activates antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, GPx) are->antioxidant_enzymes upregulates

Caption: Flavonoids can activate the Nrf2 pathway, leading to the production of antioxidant enzymes.[8]

G cluster_nfkb NF-κB Signaling Pathway flavonoids Flavonoids p38 p38 MAPK flavonoids->p38 inhibit ikb IκB p38->ikb phosphorylation nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocation proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, COX-2) nucleus->proinflammatory_genes activates

Caption: Flavonoids can inhibit the NF-κB pathway, reducing the expression of pro-inflammatory genes.[9][10][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Kayaflavone
Reactant of Route 2
Reactant of Route 2
Kayaflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.